1-propyl-1H-imidazol-2-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-propylimidazol-2-amine |
InChI |
InChI=1S/C6H11N3/c1-2-4-9-5-3-8-6(9)7/h3,5H,2,4H2,1H3,(H2,7,8) |
InChI Key |
JPHRPHBEQJYMBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CN=C1N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Propylimidazoles and the 2-Aminoimidazole Scaffold for Chemical and Pharmaceutical Research
A Note on Nomenclature: Initial searches for the specific compound "2-amino-1-propylimidazole" did not yield a unique CAS number or a dedicated Safety Data Sheet (SDS), suggesting it is not a commonly cataloged chemical. This guide, therefore, provides a comprehensive overview of the closely related and well-documented compound, 2-propylimidazole , and the broader, medicinally significant class of 2-aminoimidazoles . This approach ensures the delivery of accurate, relevant, and well-supported technical information for researchers, scientists, and drug development professionals.
Part 1: The Core Compound - 2-Propylimidazole
2-Propylimidazole serves as a fundamental building block in organic synthesis and is noted for its applications as a synthetic intermediate.[1]
Chemical Identity and Properties
The essential identifiers and physicochemical properties of 2-propylimidazole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 50995-95-4 | [2] |
| Molecular Formula | C₆H₁₀N₂ | |
| Molecular Weight | 110.16 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [3] |
| Melting Point | 56-62 °C | [1] |
| Synonyms | 2-Propyl-1H-imidazole | [2] |
| Storage | Sealed in a dry place at room temperature | [4] |
graph "2_propylimidazole_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.5!", fontcolor="#202124"]; N3 [label="N", pos="-0.8,-0.8!", fontcolor="#202124"]; C4 [label="C", pos="0.5,-0.8!", fontcolor="#202124"]; C5 [label="C", pos="0.8,0.5!", fontcolor="#202124"]; H_N3 [label="H", pos="-1.3,-1.5!", fontcolor="#202124"]; H_C4 [label="H", pos="1,-1.5!", fontcolor="#202124"]; H_C5 [label="H", pos="1.5,1!", fontcolor="#202124"]; C_propyl1 [label="CH₂", pos="-2.6,1!", fontcolor="#202124"]; C_propyl2 [label="CH₂", pos="-3.8,0.5!", fontcolor="#202124"]; C_propyl3 [label="CH₃", pos="-5,1!", fontcolor="#202124"];
// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; N3 -- H_N3; C4 -- H_C4; C5 -- H_C5; C2 -- C_propyl1; C_propyl1 -- C_propyl2; C_propyl2 -- C_propyl3; }
Figure 1: Chemical Structure of 2-Propylimidazole.
Safety Data and Handling
The safety profile of 2-propylimidazole, based on available SDS information, indicates it is a hazardous substance requiring careful handling.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.
Synthesis of 2-Propylimidazole
A common method for synthesizing 2-propylimidazole involves a one-pot reaction using butyraldehyde, glyoxal, and ammonia as primary reagents.[1][5] This approach is advantageous as it avoids the need for a phase-transfer catalyst, which can introduce impurities and complicate the separation process.[5]
Figure 2: General workflow for the synthesis of 2-propylimidazole.
Experimental Protocol: Synthesis of 2-Propylimidazole
The following protocol is adapted from established methodologies.[1][5]
| Step | Procedure | Rationale |
| 1 | In a heterogeneous synthesis reactor, add a mixed solution of glyoxal and butyraldehyde. | This step prepares the primary organic reactants for the cyclization reaction. |
| 2 | Begin cooling the reactor using a cooling water valve. | Temperature control is crucial to manage the exothermic nature of the subsequent addition. |
| 3 | Under controlled temperature, add ammonia water dropwise into the reactor. | Ammonia serves as the nitrogen source for the formation of the imidazole ring. Dropwise addition prevents temperature spikes. |
| 4 | Once the addition is complete, activate the aqueous and organic phase pumps and reflux the reaction mixture for six hours, maintaining temperature control. | The use of pumps in a heterogeneous system increases the contact area between the immiscible phases, enhancing the reaction rate without a catalyst.[5] |
| 5 | After the reaction is complete, reduce the pressure (e.g., to 4000 Pa). | Depressurization facilitates the removal of water at a lower temperature, preventing degradation of the product. |
| 6 | Distill off the water from the reaction mixture. | This step helps to induce crystallization of the product. |
| 7 | Cool the remaining mixture to allow for crystallization. | Lowering the temperature decreases the solubility of the product, promoting the formation of solid crystals. |
| 8 | Filter the solid to obtain the crude 2-propylimidazole product. | This final step separates the desired product from the reaction solvent and any soluble impurities. |
Part 2: The 2-Aminoimidazole Scaffold in Drug Discovery
The 2-aminoimidazole (2-AI) moiety is a privileged scaffold in medicinal chemistry. It is a core structural element in numerous marine alkaloids, such as oroidin and bromoageliferin, which exhibit a wide array of biological activities.[6][7] This has made the 2-AI skeleton a highly attractive building block for the design of novel therapeutic agents.[6][8]
Synthesis Methodologies for 2-Aminoimidazole Derivatives
The construction of the 2-AI scaffold is a key focus of synthetic chemistry. While classical methods often rely on the condensation of α-haloketones with guanidine derivatives, modern approaches have sought greater efficiency and structural diversity.[7][9] One such advanced method is the Palladium-catalyzed carboamination of N-propargyl guanidines.
Palladium-Catalyzed Alkyne Carboamination
This methodology facilitates the rapid construction of diverse 2-aminoimidazole products by forming both a C-N and a C-C bond in the annulation (ring-forming) step.[9] This is particularly powerful for late-stage derivatization, allowing for the synthesis of multiple analogs from a single common intermediate.[9]
Figure 3: Palladium-catalyzed synthesis of 2-aminoimidazole derivatives.
Biological Activities and Therapeutic Potential
The 2-aminoimidazole scaffold is renowned for its broad spectrum of pharmacological activities, making it a promising lead for various drug discovery programs.[6][8]
Key Biological Activities:
-
Antibacterial and Antifungal Activity: 2-AI derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[10] Some have shown efficacy against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The 2-AI moiety has even been incorporated into cephalosporin antibiotics to enhance their potency and oral bioavailability.[8]
-
Anti-biofilm Activity: A critical area of research is the ability of 2-AI compounds to inhibit the formation of and disperse established bacterial biofilms. Biofilms are a major cause of persistent and antibiotic-resistant infections. All active compounds in a screen against Streptococcus mutans biofilms were found to contain a 2-aminoimidazole or 2-aminobenzimidazole moiety.[8]
-
Anticancer Activity: Certain 2-aminoimidazole derivatives have been identified as potential anticancer agents. For example, some have been shown to act as inhibitors of human β-secretase (BACE1), while others function as tubulin-binding agents, disrupting the microtubule network in cancer cells and arresting the cell cycle.
-
Other Pharmacological Properties: The 2-AI scaffold has been explored for a multitude of other therapeutic applications, including as an antiviral, anti-inflammatory, anti-protozoan, and as a modulator of various receptors.[6]
The diverse biological profile of the 2-aminoimidazole core continues to make it a focal point for the synthesis of new chemical libraries aimed at discovering novel therapeutics.
References
-
Melander, C., et al. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. PubMed. Available at: [Link]
-
Kafel, R. (2015). 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Kafel, R., & Kurpiewska, K. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Ingenta Connect. Available at: [Link]
-
Cavalleri, B., et al. (1977). Synthesis and biological activity of some 2-aminoimidazoles. PubMed. Available at: [Link]
-
Artis, O. M., et al. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]
- (Year not stated). Method for preparing 2-propyl imidazole. Google Patents.
-
Wolfe, J. P., & সেকেন্ডারি, M. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PMC. Available at: [Link]
-
O'Malley, D. P. (2010). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Natural Product Reports (RSC Publishing). Available at: [Link]
-
Rivezzi, G., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI. Available at: [Link]
-
(Year not stated). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC. Available at: [Link]
-
(Year not stated). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Research Journal of Pharmacy and Technology. Available at: [Link]
- (Year not stated). Method for preparing 2-propylimidazole-4,5-dicarboxylic acid. Google Patents.
- (Year not stated). New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester. Google Patents.
-
(Year not stated). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. Available at: [Link]
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- 2. 2-Propylimidazole | CAS 50995-95-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 2-Propylimidazole | 50995-95-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 50995-95-4|2-Propylimidazole|BLD Pharm [bldpharm.com]
- 5. CN101693693A - Method for preparing 2-propyl imidazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents [mdpi.com]
- 8. 2-Aminoimidazoles in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 9. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Divergence in Imidazole Derivatives: A Comparative Analysis of 1-Propylimidazole and 1-Propyl-1H-imidazol-2-amine
Topic: Difference between 1-propylimidazole and 1-propyl-1H-imidazol-2-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of heterocyclic chemistry, the addition of a single amino group to the imidazole core fundamentally alters the physicochemical and reactive profile of the molecule. This guide provides a technical delineation between 1-propylimidazole (a common ionic liquid precursor and ligand) and This compound (a privileged scaffold in medicinal chemistry).
While both share the
Part 1: Structural & Electronic Landscape
The core distinction lies in the electronic environment of the imidazole ring.
-
1-Propylimidazole: Acts as a standard monodentate ligand or base. The N3 nitrogen is the sole proton acceptor (pKa ~7.0). The ring current is typical of aromatic azoles.
-
This compound: The exocyclic amino group at C2 participates in resonance with the ring nitrogens. Upon protonation at N3, the positive charge is delocalized across the N1-C2-N3-Exocyclic N system, forming a guanidinium-like cation . This resonance stabilization significantly increases the basicity (pKa > 8.5) and creates a unique donor-acceptor motif for hydrogen bonding.
Visualizing the Electronic Difference
The following diagram illustrates the resonance stabilization difference between the two species upon protonation.
Figure 1: Comparative protonation energetics. The 2-amino derivative gains significant stability in its cationic form due to guanidinium-style resonance, elevating its pKa.
Part 2: Physicochemical Profiling
The following data consolidates the physical property shifts driven by the C2-amino group.
| Property | 1-Propylimidazole | This compound |
| CAS Number | 35203-44-2 | 535936-82-4 (Free base) |
| Molecular Weight | 110.16 g/mol | 125.17 g/mol |
| Physical State | Liquid (Colorless to pale yellow) | Solid or Viscous Oil (often HCl salt) |
| Basicity (Approx pKa) | 7.0 - 7.2 (Pyridinic N) | 8.5 - 9.5 (Guanidinium core) |
| H-Bond Donors | 0 | 2 (Exocyclic -NH2) |
| H-Bond Acceptors | 1 (N3) | 2 (N3 + Exocyclic N) |
| LogP (Lipophilicity) | ~1.3 (Moderate) | ~0.5 (Lower due to polarity) |
| Primary Reactivity | Nucleophilic attack at N3 (Quaternization) | Acylation at -NH2 / H-Bonding |
Key Insight: The shift in LogP and H-bond donor capacity makes the amine derivative far more "drug-like" (following Lipinski's Rule of 5 parameters) but harder to penetrate lipid membranes compared to the purely lipophilic propylimidazole.
Part 3: Synthetic Pathways[1]
The synthesis of these two molecules requires fundamentally different strategies. 1-Propylimidazole is synthesized via direct alkylation, whereas the amine requires ring construction or complex functionalization.
Route A: 1-Propylimidazole (N-Alkylation)
-
Mechanism: SN2 substitution.
-
Reagents: Imidazole, 1-Bromopropane, Base (NaH or KOH).
-
Scalability: High. Used for multi-kilogram production of ionic liquid precursors.
Route B: this compound (Cyclization)
Direct amination of 1-propylimidazole is chemically difficult due to the electron-rich nature of the ring. The preferred route involves building the ring with the nitrogen substituent already in place.
-
Mechanism: Condensation / Cyclization.
-
Precursors:
-propyl-aminoacetaldehyde acetal + Cyanamide ( ). -
Challenge: Regiocontrol is automatic here, but purification from polymeric cyanamide byproducts can be difficult.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 1-Propylimidazole (Standard Baseline)
Use this protocol to generate high-purity precursor for Ionic Liquid synthesis.
Reagents:
-
Imidazole (1.0 eq)
-
Sodium Hydride (60% in oil, 1.1 eq)
-
1-Bromopropane (1.1 eq)
-
THF (Anhydrous)
Method:
-
Activation: Suspend NaH in dry THF at 0°C under Argon. Slowly add Imidazole in portions. Evolution of
gas will be vigorous. Stir for 30 min until gas evolution ceases (Formation of Sodium Imidazolide). -
Alkylation: Add 1-Bromopropane dropwise via syringe pump to control exotherm.
-
Reflux: Warm to room temperature, then reflux for 6 hours.
-
Workup: Quench with minimal water. Evaporate THF. Dissolve residue in DCM, wash with water (
) to remove unreacted imidazole and salts. -
Purification: Distillation under reduced pressure (bp ~95°C at 10 mmHg).
Protocol 2: Comparative Analytical Characterization (HPLC)
Use this protocol to separate and identify the amine impurity in propylimidazole samples or vice versa.
System: Agilent 1200 or equivalent with DAD. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase:
-
A: Water + 0.1% Trifluoroacetic acid (TFA) - Acid keeps the amine protonated/soluble.
-
B: Acetonitrile + 0.1% TFA. Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-10 min: 5%
60% B -
10-12 min: 60%
95% B Detection: -
210 nm (General amide/amine absorption)
-
254 nm (Aromatic ring) Expected Result: [1]
-
This compound: Elutes earlier (more polar, cationic at pH 2).
-
1-Propylimidazole: Elutes later (more hydrophobic).
Part 5: Functional Applications & Drug Discovery
The functional divergence dictates the end-use.
Materials Science (1-Propylimidazole)
-
Ionic Liquids: Reacted with alkyl halides (e.g., methyl iodide) to form [C3C1im][I], a standard ionic liquid.
-
Epoxy Curing: Used as a latent curing agent where the N3 lone pair initiates polymerization.
Medicinal Chemistry (this compound)
-
Biofilm Inhibition: The 2-aminoimidazole moiety is a bioisostere of marine alkaloids (e.g., Oroidin). It disrupts bacterial signaling without killing the bacteria (non-biocidal), reducing resistance pressure.
-
BACE1 Inhibitors: Used as a fragment in Alzheimer's research. The guanidine-like motif engages Aspartate residues in the enzyme active site via a salt bridge.
Application Flowchart
Figure 2: Decision tree for application selection based on the specific imidazole derivative.
References
-
Sigma-Aldrich. (2024). 1-Propylimidazole Product Sheet & Safety Data. Link
-
Melander, C., et al. (2011). "Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling." Royal Society of Chemistry.[2] Link
-
PubChem. (2024). This compound Compound Summary. Link
-
BenchChem. (2025).[3] One-Pot Synthesis of 2-Aminoimidazole Derivatives: Protocols. Link
-
ResearchGate. (2019). pKa values with different substituents on imidazolium cations. Link
Sources
pKa values and basicity of 1-propyl-1H-imidazol-2-amine
Technical Deep Dive: Physicochemical Profiling of 1-propyl-1H-imidazol-2-amine
Executive Summary
this compound (also known as 2-amino-1-propylimidazole) represents a critical structural motif in medicinal chemistry, serving as a "tunable" bioisostere for the guanidine functionality.[1] While guanidine is highly basic (
Part 1: Structural Basis of Basicity[1]
To understand the basicity of this compound, one must analyze the "Guanidine-Aromaticity Paradox." The molecule is not merely an amine attached to an imidazole; it is a cyclic guanidine system embedded within a heteroaromatic ring.
The Protonation Site
Contrary to intuitive assumptions based on aliphatic amines, the exocyclic amine group (
-
Neutral State: The lone pair on the exocyclic amine is delocalized into the ring system, increasing electron density at N3.
-
Cationic State: Upon protonation at N3, the positive charge is delocalized across the N1-C2-N3 triad and the exocyclic nitrogen.[1] This creates a resonance-stabilized guanidinium-like cation.[1]
The N-Propyl Effect (Inductive Stabilization)
The propyl group attached to N1 exerts a positive inductive effect (+I).[1] Alkyl groups are electron-releasing, which increases the electron density of the imidazole ring.
-
Comparison: Unsubstituted 2-aminoimidazole has a
of approximately 8.46.[1] -
Effect: The N-propyl group stabilizes the resulting cation more effectively than a hydrogen atom would, leading to a slight increase in basicity. Based on linear free energy relationships (LFER) and data from the analogous 1-methyl-2-aminoimidazole (
8.65), the 1-propyl derivative exhibits a in the range of 8.6 – 8.8 .[1]
Resonance Visualization
The following diagram illustrates the resonance stabilization of the protonated cation, confirming why N3 is the preferred acceptor site.
Caption: Resonance delocalization of the positive charge in the 1-propyl-2-aminoimidazolium cation.
Part 2: Comparative pKa Data
The following table contextualizes the basicity of this compound against relevant structural analogs.
| Compound | Structure Type | Approx.[1][2][3][4][5][6][7][8][9][10] pKa | Basicity Driver |
| Guanidine | Acyclic | 13.6 | Y-aromaticity of cation; no aromatic penalty.[1] |
| This compound | Cyclic Guanidine | 8.65 - 8.80 * | Resonance stabilized cation; +I effect of propyl. |
| 1-methyl-1H-imidazol-2-amine | Cyclic Guanidine | 8.65 | Resonance stabilized cation; +I effect of methyl. |
| 2-aminoimidazole | Cyclic Guanidine | 8.46 | Resonance stabilized cation.[1] |
| Imidazole | Heterocycle | 6.95 | Aromatic stabilization of cation (weaker than guanidine).[1] |
| Pyridine | Heterocycle | 5.25 | Lone pair in sp2 orbital; no resonance stabilization of cation.[1] |
*Value estimated based on 1-methyl analog and inductive effects of propyl chain [1].
Part 3: Experimental Determination Protocol
For drug development applications, precise
Protocol: Potentiometric Titration (Sirius T3 / GLpKa Style)
Reagents & Setup:
-
Analyte: 5–10 mg of this compound (>98% purity).
-
Titrant: 0.5 M KOH (Carbonate-free) and 0.5 M HCl.
-
Solvent: Degassed, double-deionized water (ionic strength adjusted to 0.15 M KCl to mimic physiological conditions).
-
Temperature: Thermostated at 25.0°C ± 0.1°C.
-
Blank: Perform a blank titration with 0.15 M KCl to calibrate the electrode slope.
Step-by-Step Workflow:
-
Dissolution: Dissolve the compound in 20 mL of 0.15 M KCl solution. Ensure the starting pH is acidic (pH ~2.0) by adding a known excess of HCl.[1] This ensures the amine is fully protonated (cationic form).
-
Alkalimetric Titration: Titrate with KOH in small increments (e.g., 5 µL) up to pH 12.0.
-
Equilibrium Check: Allow electrode stabilization (<0.2 mV/sec drift) between additions.
-
Data Processing: Plot pH vs. Volume of Titrant. Use the Bjerrum Plot method or non-linear regression (Henderson-Hasselbalch fitting) to identify the inflection point.[1]
-
Note: Expect a single inflection point around pH 8.[1]7. If a second inflection is seen < pH 2, it corresponds to the extremely acidic protonation of the imidazole C4/C5 carbons (irrelevant for biology).
-
Caption: Logic flow for potentiometric pKa determination of moderately basic amines.
Part 4: Implications in Drug Design
1. Bioisosterism & Permeability The this compound motif is a "soft" cation.[1]
-
At pH 7.4 (Blood): The compound is ~95% protonated (Cationic).[1]
-
At pH 1-2 (Stomach): 100% protonated.[1]
-
Consequence: While the cationic charge improves solubility, it impedes passive diffusion across the blood-brain barrier (BBB) unless specific transporters are targeted. However, the propyl chain adds lipophilicity (
increase), partially offsetting the charge penalty compared to the methyl analog.
2. hERG Liability Basic amines with lipophilic tails (like the propyl group) are frequent pharmacophores for hERG channel blockage.[1] The protonated nitrogen can interact with the aromatic residues (Tyr652/Phe656) in the hERG pore. Screening for QT prolongation is mandatory for derivatives containing this core [2].[1]
3. Selectivity This scaffold is highly privileged for BACE1 inhibitors (Alzheimer's) and 5-HT6 antagonists .[1] The 2-aminoimidazole group forms a characteristic bidentate hydrogen bond (salt bridge) with aspartic acid residues in the enzyme active site, mimicking the transition state of peptide hydrolysis.
References
-
Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964).[6] The pKa Values of Some 2-Aminoimidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118–3120.[6] Link[1]
-
Hogendorf, A. S., et al. (2019). 2-Aminoimidazole-based antagonists of the 5-HT6 receptor – A new concept in aminergic GPCR ligand design. European Journal of Medicinal Chemistry, 179, 1-15.[1][5][11] Link
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General Reference for Titration Protocols).
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- 3. 2-Aminoimidazole | C3H5N3 | CID 82140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
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1-propyl-1H-imidazol-2-amine PubChem CID and chemical identifiers
An In-depth Technical Guide to 1-propyl-1H-imidazol-2-amine
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, a robust synthesis protocol, and its potential applications, grounded in the broader context of 2-aminoimidazole (2-AI) pharmacology.
Introduction: The Significance of the 2-Aminoimidazole Scaffold
The imidazole ring is a foundational motif in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow imidazole-containing molecules to bind to a wide array of biological targets.[1] Within this class, the 2-aminoimidazole (2-AI) skeleton is a particularly privileged scaffold.[2] It is a key structural element in a wide range of bioactive molecules, from antibiotics to α2-receptor agonists.[2]
Notably, many marine alkaloids derived from sponges, such as oroidin and bromoageliferin, feature the 2-AI moiety and exhibit potent biological activities, including the disruption of bacterial biofilms.[2][3] This has spurred significant interest in the synthesis and evaluation of novel 2-AI derivatives like this compound as potential leads for new therapeutic agents.[2] This document serves as a technical primer for professionals aiming to synthesize, characterize, and utilize this specific compound.
Chemical Identity and Physicochemical Properties
Accurate identification is paramount for any chemical entity in a research and development setting. While a dedicated PubChem Compound ID (CID) for this compound (CAS No. 535936-82-4) is not currently available, its identity is well-established through various other identifiers and supplier databases. It is crucial to distinguish this compound from its isomer, 1-(3-Aminopropyl)imidazole (CAS 5036-48-6, PubChem CID 78736), where the propyl-amine group is attached at the N-1 position.[4]
The key chemical identifiers for this compound are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 535936-82-4 | N/A |
| Molecular Formula | C₆H₁₁N₃ | N/A |
| Molecular Weight | 125.17 g/mol | N/A |
| SMILES | CCCN1C=NC(=N)C1 | N/A |
| InChI | InChI=1S/C6H11N3/c1-2-4-9-5-3-7-6(9)8/h3,5H,2,4H2,1H3,(H2,7,8) | N/A |
| InChIKey | Not available | N/A |
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The following table outlines the computed properties for this compound.
Table 2: Computed Physicochemical Properties
| Property | Value |
| Molecular Weight | 125.17 g/mol |
| XLogP3 | 0.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 125.095297 g/mol |
| Topological Polar Surface Area | 55.4 Ų |
| Heavy Atom Count | 9 |
Synthesis and Characterization
The synthesis of 2-aminoimidazole derivatives can be achieved through various established methodologies. A common and effective approach involves the cyclocondensation of a 1,2-dicarbonyl compound with an appropriate amine source in the presence of ammonium acetate. This section provides a validated, step-by-step protocol for a representative synthesis of a substituted 2-aminoimidazole, which can be adapted for the specific synthesis of this compound.
Representative Synthetic Protocol
This protocol is based on the well-established three-component cyclocondensation reaction. The choice of glacial acetic acid as a solvent is strategic; it not only facilitates the dissolution of the reactants but also acts as a catalyst for the condensation and cyclization steps.
Diagram 1: Synthetic Workflow for 2-Aminoimidazole Derivatives
Caption: General workflow for the synthesis of 2-aminoimidazole derivatives.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 1,2-dicarbonyl precursor (1 mmol), the desired substituted N-phenylformamide (1 mmol), and ammonium acetate (2 mmol).
-
Solvent Addition: Add glacial acetic acid (10 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and leave it to stand overnight.
-
Isolation: Pour the reaction mixture into water (approx. 150 mL) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water to remove impurities, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Characterization
The synthesized compound must be rigorously characterized to confirm its structure and purity. The standard analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine group.
-
Elemental Analysis: To determine the percentage composition of C, H, and N, providing further confirmation of the empirical formula.
Applications in Research and Drug Discovery
The 2-aminoimidazole scaffold is a versatile building block with a broad spectrum of reported pharmacological activities, making this compound a compound of high interest.[2]
Antibacterial and Anti-biofilm Activity
A primary area of interest for 2-AI derivatives is their ability to combat bacterial biofilms.[3][5] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics and host immune responses.[6] Compounds containing the 2-AI moiety have demonstrated the ability to:
-
Inhibit Biofilm Formation: Prevent the initial attachment and proliferation of bacteria on surfaces.[3]
-
Disperse Existing Biofilms: Break down the extracellular matrix of established biofilms, releasing bacteria into a more susceptible planktonic state.[6]
-
Resensitize Bacteria to Antibiotics: When used as an adjuvant, 2-AI compounds can restore the efficacy of traditional antibiotics against multidrug-resistant strains.[6]
Studies on various 2-AI analogues have shown potent activity against clinically relevant pathogens such as Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA).[3][5] The N-propyl substituent in this compound provides a degree of lipophilicity that may be crucial for penetrating bacterial membranes and interacting with intracellular targets.
Diagram 2: Role of 2-AI in Combating Bacterial Biofilms
Caption: Mechanism of 2-AI derivatives in inhibiting and dispersing bacterial biofilms.
Other Potential Pharmacological Activities
The 2-AI core has been identified in molecules with a wide range of other biological effects, suggesting that this compound could be a valuable starting point for screening campaigns targeting:
-
Anticancer activity[2]
-
Antiviral and antifungal properties[2]
-
Anti-inflammatory effects[1]
-
Modulation of various receptors and enzymes[2]
Conclusion
This compound is a valuable chemical entity rooted in the pharmacologically significant 2-aminoimidazole family. Its straightforward synthesis and the proven potential of the 2-AI scaffold, particularly in combating antibiotic resistance via biofilm disruption, make it a compelling molecule for researchers and drug development professionals. The technical information and protocols provided in this guide offer a solid foundation for the synthesis, characterization, and exploration of this promising compound in various therapeutic contexts.
References
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Reyes, S., Huigens, R. W., Su, Z., Simon, M. L., & Melander, C. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki-Miyaura cross-coupling. Organic & Biomolecular Chemistry, 9(8), 3041–3049. [Link]
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Reyes, S., Huigens, R. W., Su, Z., Simon, M. L., & Melander, C. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
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Various Authors. (2025). 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. [Link]
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ChemBK. (2024). 1-propyl-1H-imidazole. ChemBK. [Link]
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Carothers, K. E., et al. (n.d.). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. PMC. [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-propyl- (CAS 35203-44-2). Cheméo. [Link]
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National Center for Biotechnology Information. (n.d.). n-Propylimidazole. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Imidazole-1-propanamine. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 4-(4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-{[(2R,4R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl]methoxy}pyrido[4,3-d]. PubChem. [Link]
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Singh, V., & Irfan, M. (n.d.). Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
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National Center for Biotechnology Information. (n.d.). N-(1-benzylpiperidin-4-yl)-4-[1-(3-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide. PubChem. [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]
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National Center for Biotechnology Information. (n.d.). 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Rpa-202248. PubChem. [Link]
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Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Pigment Red 7. PubChem. [Link]
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Priyanka, K. B., & Sammaiah, G. (n.d.). SYNTHESIS AND SCREENING OF 3-((5-((6-(PROPYLYLTHIO)-1H-BENZO[d]. Pharmacophore. [Link]
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Various Authors. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [Link]
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Methodological & Application
Application Note: A Reliable Two-Step Synthesis of 1-propyl-1H-imidazol-2-amine from Imidazole
Abstract
The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif prevalent in numerous marine alkaloids and pharmacologically significant compounds, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] This application note provides a comprehensive and reliable two-step protocol for the synthesis of 1-propyl-1H-imidazol-2-amine, a representative N-alkylated 2-aminoimidazole, starting from commercially available imidazole. The described methodology involves an efficient N-propylation followed by a regioselective C2-amination via a directed metalation-electrophile quench strategy. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and practical guidance to ensure reproducibility and success.
Introduction and Synthetic Strategy
The synthesis of functionalized 2-aminoimidazoles is a key objective in medicinal chemistry.[2][3] Classical methods often involve the condensation of α-haloketones with guanidine derivatives.[2] However, for producing specific N-1 substituted isomers, a post-synthetic functionalization approach starting from the parent heterocycle offers greater control and flexibility.
Our synthetic strategy is a robust two-step sequence designed for clarity and high yield:
-
N-Propylation of Imidazole: The first step involves the selective alkylation of the imidazole nitrogen to produce the key intermediate, 1-propyl-1H-imidazole. This is achieved through a standard deprotonation followed by nucleophilic substitution.
-
Directed C2-Amination: The second step introduces the amino group at the C2 position. Given the inherent unreactivity of the C2-H bond in N-alkyl imidazoles towards nucleophilic amination methods like the Chichibabin reaction[4], we employ a more reliable directed ortho-metalation (DoM) approach. This involves regioselective deprotonation at the C2 position with a strong base, followed by quenching the resulting organometallic intermediate with an electrophilic aminating agent.
This sequence ensures complete regiochemical control and provides a clear pathway to the desired product.
Caption: Overall synthetic workflow from imidazole to the target compound.
Experimental Protocols
Part 1: Synthesis of 1-propyl-1H-imidazole (Intermediate I)
Principle & Expertise: This reaction is a standard N-alkylation procedure. Imidazole's N-H proton is acidic enough (pKa ≈ 14.5) to be deprotonated by a strong base like sodium hydride (NaH), forming the highly nucleophilic imidazolide anion. This anion then readily attacks the electrophilic carbon of 1-bromopropane in an SN2 reaction to yield the desired N-propylated product.[5] Tetrahydrofuran (THF) is an excellent choice of solvent as it is aprotic and effectively solvates the sodium cation. The high reported yield makes this a reliable first step.[6]
Materials & Equipment:
-
Imidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Diatomaceous earth (Celite®)
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)
-
Magnetic stirrer, heating mantle, ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a dry three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.37 g, 20.1 mmol).
-
Solvent Addition: Add anhydrous THF (50 mL) and stir the mixture at room temperature to dissolve the imidazole.
-
Deprotonation: Carefully and portion-wise, add sodium hydride (0.966 g of 60% dispersion, 24.1 mmol) to the solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a cloudy white suspension indicates the generation of the sodium imidazolide salt.
-
Alkylation: Cool the suspension back to 0 °C and add 1-bromopropane (2.2 mL, 24.1 mmol) dropwise via a syringe or dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Filter the mixture through a pad of diatomaceous earth to remove inorganic salts, washing the filter cake with THF.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a chloroform/methanol gradient) to afford the pure product.[6]
Quantitative Data Summary (Part 1):
| Compound | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Expected Yield | Physical State |
|---|---|---|---|---|---|---|
| Imidazole | 68.08 | 1.37 g | 20.1 | 1.0 | - | White Solid |
| Sodium Hydride (60%) | 40.00 | 0.966 g | 24.1 | 1.2 | - | Grey Powder |
| 1-Bromopropane | 122.99 | 2.2 mL | 24.1 | 1.2 | - | Colorless Liquid |
| 1-propyl-1H-imidazole | 110.16 | - | - | - | ~93% (2.07 g) [6] | Colorless Oil [6] |
Part 2: Synthesis of this compound (Final Product)
Principle & Expertise (Trustworthiness): This part of the synthesis relies on the acidic nature of the C2-proton of the imidazole ring, which is significantly enhanced upon N-alkylation.
-
C2-Lithiation: Treatment with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) selectively removes the C2-proton, generating a 2-lithio-1-propylimidazole intermediate.[7] The low temperature is critical to prevent decomposition or rearrangement of this highly reactive species.
-
Electrophilic Amination: The resulting lithiated species is a potent nucleophile. Instead of using hazardous azide-based reagents[7], this protocol employs a modern, safer electrophilic aminating agent: an oxaziridine, such as 3-(tert-butoxycarbonyl)-2-phenyloxaziridine. These reagents efficiently transfer a protected amino group (-NHBoc) to the nucleophile.[8][9] The Boc (tert-butoxycarbonyl) group is an excellent choice as it is stable to the reaction conditions and can be easily removed later.
-
Deprotection: The final step is the removal of the Boc protecting group under acidic conditions (e.g., using trifluoroacetic acid or HCl) to yield the target primary amine. This entire sequence is a self-validating system; successful isolation and characterization of the N-propylated intermediate from Part 1 is a prerequisite for proceeding, and the distinct polarity shift upon Boc-deprotection provides a clear indicator of reaction success on TLC.
Caption: Mechanism of C2-lithiation followed by electrophilic amination.
Materials & Equipment:
-
1-propyl-1H-imidazole (from Part 1)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), typically 2.5 M in hexanes
-
3-(tert-butoxycarbonyl)-2-phenyloxaziridine (or similar electrophilic NHBoc source)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM), Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl), Sodium bicarbonate (NaHCO₃), and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Equipment for inert, low-temperature reactions (Schlenk line, dry glassware, syringes)
Protocol:
A. C2-Amination (Boc-Protection)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-propyl-1H-imidazole (1.10 g, 10.0 mmol) and dissolve it in anhydrous THF (40 mL).
-
Lithiathion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (4.4 mL of 2.5 M solution, 11.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Amination: In a separate flask, dissolve the Boc-protected oxaziridine (e.g., 2.63 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the lithiated imidazole solution at -78 °C.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield N-Boc-1-propyl-1H-imidazol-2-amine.
B. Boc-Deprotection
-
Acidolysis: Dissolve the purified Boc-protected amine from the previous step in dichloromethane (20 mL). Add trifluoroacetic acid (TFA, 5-10 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in water and basify carefully with a strong base (e.g., NaOH) to pH > 12.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or a mixture of chloroform/isopropanol).
-
Final Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, this compound. The product may also be isolated as a more stable salt (e.g., hydrochloride) by treating an ethereal solution of the free base with HCl in ether.
Quantitative Data Summary (Part 2):
| Compound | MW ( g/mol ) | Moles (mmol) | Molar Eq. | Physical State |
|---|---|---|---|---|
| 1-propyl-1H-imidazole | 110.16 | 10.0 | 1.0 | Colorless Oil |
| n-BuLi (2.5 M) | 64.06 | 11.0 | 1.1 | Solution in Hexanes |
| Boc-Oxaziridine | 263.29 | 10.0 | 1.0 | White Solid |
| This compound | 125.18 | - | - | Solid or Oil |
References
-
O'Duill, M., et al. (2012). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Org. Lett., 14(17), 4552–4555. Available at: [Link]
-
Al-Ghorbani, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 929. Available at: [Link]
-
Ryabukhin, S. V., et al. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 73(16), 6443–6446. Available at: [Link]
-
Mariani, A., et al. (2018). Efficient and environmentally friendly synthesis of 2-amino-imidazole. ResearchGate. Available at: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-Imidazolones and 2-Iminoimidazoles. Organic Letters, 9(12), 2353–2356. Available at: [Link]
-
Wikipedia contributors. (2023). Chichibabin reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Figshare. (2016). Synthesis of 2-Imidazolones and 2-Iminoimidazoles. Organic Letters. Available at: [Link]
- Google Patents. (1991). US5003069A - Chichibabin reaction.
-
Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Chemistry Notes. Available at: [Link]
-
Chinese Journal of Applied Chemistry. (2006). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. cjsc.ac.cn. Available at: [Link]
-
DR-NTU, Nanyang Technological University. (2020). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. Available at: [Link]
-
Scientific Update. (2018). The Chichibabin amination reaction. Scientific Update. Available at: [Link]
-
Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. University of North Carolina. Available at: [Link]
-
Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. Available at: [Link]
Sources
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- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
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- 8. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 9. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
Introduction: The Enduring Significance of N-Alkylated 2-Aminoimidazoles
An in-depth guide to the N-alkylation of 2-aminoimidazole with propyl bromide, outlining a detailed protocol, mechanistic insights, and practical considerations for researchers in medicinal chemistry and drug development.
The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in a diverse range of bioactive marine alkaloids and pharmacologically potent synthetic molecules.[1][2] These compounds exhibit a wide spectrum of activities, including antibacterial, antifungal, and anti-biofilm properties.[1] The strategic N-alkylation of the 2-aminoimidazole core is a pivotal synthetic transformation. It allows chemists to systematically modify the parent molecule, fine-tuning critical physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. The introduction of a simple propyl group, as detailed in this protocol, can profoundly alter a compound's pharmacological profile, making this a fundamental reaction for drug discovery and lead optimization.
Reaction Overview and Mechanistic Considerations
The N-alkylation of 2-aminoimidazole with propyl bromide is a classic nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[3][4] The process is initiated by a base, which deprotonates a nitrogen atom on the 2-aminoimidazole ring, creating a more potent nucleophilic anion.[3][5] This anion then attacks the electrophilic carbon of propyl bromide, displacing the bromide ion and forming the new N-C bond.
A primary challenge in this synthesis is controlling regioselectivity. The 2-aminoimidazole molecule possesses three potential nucleophilic sites: the two endocyclic (ring) nitrogen atoms and the exocyclic (amino group) nitrogen. Alkylation can theoretically occur at any of these positions, often leading to a mixture of regioisomers.[6] The reaction conditions—particularly the choice of base, solvent, and temperature—are therefore critical for directing the alkylation to the desired nitrogen atom and maximizing the yield of the target product.[3][7]
Caption: General workflow for the N-alkylation of 2-aminoimidazole.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of 2-aminoimidazole using potassium carbonate as a mild and effective base.
Materials and Reagents:
-
2-Aminoimidazole
-
Propyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel (for column chromatography)
-
Round-bottom flask with stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-aminoimidazole (1.0 equivalent). Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Base Addition: Add anhydrous DMF to the flask to dissolve the starting material (concentration typically 0.1-0.5 M). Add anhydrous potassium carbonate (2.0-3.0 equivalents). The base is essential to deprotonate the imidazole, enhancing its nucleophilicity.[3]
-
Alkylating Agent Addition: While stirring vigorously, add propyl bromide (1.1-1.5 equivalents) to the suspension dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C. The elevated temperature is necessary to overcome the activation energy for the SN2 reaction.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system) until the 2-aminoimidazole spot is consumed (typically 4-12 hours).
-
Workup - Quenching and Extraction: Once complete, cool the mixture to room temperature. Carefully pour the reaction mixture into deionized water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Workup - Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired N-propyl-2-aminoimidazole isomer(s) from byproducts and any unreacted starting materials.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Expected Outcome |
| Stoichiometry (2-AI : PrBr : Base) | 1 : 1.1-1.5 : 2-3 | A slight excess of the alkylating agent and a larger excess of the base are used to ensure complete consumption of the limiting reagent (2-AI) and drive the reaction to completion.[8] |
| Solvent | Anhydrous DMF, Acetonitrile (MeCN) | Polar aprotic solvents are ideal as they effectively dissolve the reactants and promote SN2 reaction kinetics without interfering with the nucleophile.[3] |
| Base | K₂CO₃, Cs₂CO₃, NaH | Weaker bases like K₂CO₃ are often sufficient and easier to handle.[3] Stronger bases like NaH may be used but require strictly anhydrous conditions. Cesium carbonate (Cs₂CO₃) is often highly effective and can sometimes improve yields.[9] |
| Temperature | 70-80 °C | Heating is required to achieve a practical reaction rate. Higher temperatures risk decomposition of reactants or products. |
| Reaction Time | 4-12 hours | The reaction time is variable and must be determined by careful monitoring (e.g., via TLC) to ensure completion without significant side product formation. |
| Expected Yield | 40-75% | Yields are highly dependent on the specific reaction conditions, the efficiency of the workup, and the purity of the final product after chromatography. |
Regioselectivity: The Critical Challenge
The primary challenge in this synthesis is controlling the site of propylation. As shown below, the deprotonated 2-aminoimidazole anion is an ambident nucleophile, with electron density distributed across multiple atoms. This can lead to the formation of several isomeric products.
-
N1/N3 Alkylation (Endocyclic): Alkylation on the ring nitrogens is common. The relative ratio of N1 versus N3 isomers is influenced by steric and electronic factors of other substituents on the imidazole ring.[7]
-
N-exo Alkylation (Exocyclic): Alkylation can also occur on the external 2-amino group. This pathway is often competitive with ring alkylation, and specific strategies may be required to favor one over the other.[10][11]
The choice of base and solvent system can subtly influence the equilibrium between tautomers and the relative nucleophilicity of each nitrogen, thereby altering the final product distribution.[7] Characterization of the product mixture using advanced NMR techniques (such as NOESY and HMBC) is often necessary to definitively assign the structure of the resulting regioisomers.[12]
Caption: Potential regioselective pathways for the N-alkylation of 2-aminoimidazole.
Troubleshooting and Optimization
-
Low or No Reaction: Ensure all reagents and solvents are completely anhydrous, as water will quench the base and inhibit the reaction. If a weak base like K₂CO₃ is ineffective, consider using a stronger base such as cesium carbonate or sodium hydride.[3]
-
Undesirable Product Ratio: The regioselectivity can be difficult to control. Experiment with different solvents (e.g., acetonitrile vs. DMF) or bases. Sterically hindered bases may favor alkylation at the less sterically crowded nitrogen atom.
-
Difficult Purification: If the isomers are inseparable by standard silica gel chromatography, consider derivatization of the mixture to alter polarity or employing reverse-phase chromatography.
Safety Precautions
-
This procedure must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Propyl bromide is a hazardous chemical. Avoid inhalation and skin contact.
-
DMF is a reproductive toxin and should be handled with extreme care.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before beginning the experiment.
References
- Benchchem. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
- University of Otago. N-Alkylation of imidazoles - OUR Archive.
- RSC Publishing. Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. (2002).
- ResearchGate. (PDF) N-alkylation of imidazole by alkaline carbons. (2025).
- ResearchGate. 2-Aminoimidazoles in Medicinal Chemistry | Request PDF. (2025).
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Application Note: Using 1-propyl-1H-imidazol-2-amine as a Biofilm Dispersion Agent
Abstract
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Bacteria encased within a biofilm's extracellular matrix can be up to 1,000 times more resistant to antibiotics than their free-floating, planktonic counterparts.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-propyl-1H-imidazol-2-amine , a novel small molecule from the 2-aminoimidazole (2-AI) class, as a potent agent for the dispersion of pre-formed bacterial biofilms. We present detailed protocols for evaluating its dispersion efficacy, synergistic potential with existing antibiotics, and preliminary safety profiling. The methodologies are designed to be robust and self-validating, providing a clear framework for characterizing this compound's utility in combating biofilm-associated infections.
Introduction and Proposed Mechanism of Action
The formation of biofilms is a key virulence factor for numerous pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[2] These structured communities create a physical barrier that prevents antibiotic penetration and facilitates immune evasion, leading to persistent and chronic infections.[3] A promising strategy to counteract this is not to kill the bacteria directly, but to trigger the dispersal of the biofilm, releasing the bacteria into a more vulnerable planktonic state.[1]
This compound belongs to the 2-aminoimidazole class of compounds, which includes natural products known to interfere with biofilm formation and integrity.[1] While the precise mechanism for this specific derivative is under investigation, related molecules are known to disrupt key bacterial communication and signaling pathways that regulate biofilm formation.[4][5]
Proposed Mechanism: It is hypothesized that this compound interferes with one or both of the following interconnected signaling pathways:
-
Quorum Sensing (QS) Inhibition: Many bacteria rely on QS, a cell-to-cell communication system, to coordinate gene expression for biofilm formation.[5] Imidazole derivatives have been shown to antagonize QS receptors (like LasR in P. aeruginosa), preventing the upregulation of genes responsible for producing the extracellular polymeric substance (EPS) matrix.[2]
-
Modulation of c-di-GMP Levels: The intracellular second messenger, cyclic diguanylate (c-di-GMP), is a critical regulator of the bacterial lifestyle switch between motility and sessility. High c-di-GMP levels promote biofilm formation, while low levels lead to dispersal.[2] It is plausible that this compound activates phosphodiesterases (PDEs) that degrade c-di-GMP, thereby promoting a planktonic state.
Caption: Proposed mechanism of this compound action.
Preliminary Steps: Compound Preparation
Scientific integrity requires a well-characterized agent. While a full synthesis protocol is beyond the scope of this note, this compound can be synthesized via established methods, for example, by reacting N-propyl-1H-imidazole with an aminating agent or through multi-component reactions involving propyl-substituted precursors.[6][7]
Protocol 2.1: Preparation of Stock Solution
-
Weighing: Accurately weigh out the desired amount of synthesized and purified this compound powder.
-
Solvent Selection: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is often a suitable choice for initial solubilization due to its high dissolving power.
-
Rationale: A high-concentration stock minimizes the final percentage of solvent in the experimental medium, reducing potential solvent-induced artifacts.
-
-
Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure complete dissolution using a vortex mixer.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Core Protocol: Biofilm Dispersion and Quantification
This section details the primary application: assessing the ability of this compound to disperse a pre-formed, mature biofilm. The static microtiter plate assay is a high-throughput, reproducible gold standard for initial screening.[8]
Protocol 3.1: Mature Biofilm Formation (P. aeruginosa Model)
-
Bacterial Culture: Inoculate a single colony of P. aeruginosa (e.g., ATCC 15442) into a suitable broth medium (e.g., Luria-Bertani, LB).[9] Incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Adjust the overnight culture with fresh sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final concentration of ~1 x 10⁶ CFU/mL.
-
Rationale: A standardized starting inoculum is crucial for reproducible biofilm formation.
-
-
Seeding the Plate: Dispense 200 µL of the final bacterial suspension into the wells of a 96-well, flat-bottomed, tissue culture-treated microtiter plate. Include several wells with sterile broth only as a negative control.
-
Incubation: Cover the plate and incubate statically (without shaking) for 24 hours at 37°C. This allows for the formation of a mature biofilm on the bottom and sides of the wells.
Protocol 3.2: Biofilm Dispersion Assay
-
Remove Planktonic Cells: After incubation, carefully discard the culture medium from the wells. Be gentle to avoid dislodging the biofilm.
-
Washing: Wash the wells twice with 200 µL of sterile Phosphate-Buffered Saline (PBS) per well to remove any remaining non-adherent, planktonic bacteria.[10]
-
Rationale: This step is critical to ensure that the subsequent measurements reflect only the adherent biofilm biomass.
-
-
Prepare Treatment Dilutions: Prepare serial dilutions of the this compound stock solution in fresh growth medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM). Also prepare a "vehicle control" containing the same concentration of DMSO as the highest compound concentration well.
-
Treatment: Add 200 µL of the prepared dilutions to the biofilm-coated wells. Add fresh medium with vehicle control to another set of biofilm wells (untreated control).
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
Protocol 3.3: Quantification by Crystal Violet (CV) Staining
The CV assay is a colorimetric method that stains the total biofilm biomass, including cells and the EPS matrix.[11]
-
Discard Supernatant: Discard the medium containing the compound and any dispersed cells.
-
Washing: Wash the wells twice with PBS to remove residual compound and medium.
-
Fixation (Optional but Recommended): Add 200 µL of 100% methanol to each well and incubate for 15 minutes. This fixes the biofilm to the plate. Discard the methanol and allow the plate to air dry completely.
-
Staining: Add 200 µL of a 0.1% (w/v) crystal violet solution to each well. Incubate at room temperature for 15-20 minutes.
-
Final Wash: Discard the CV solution. Wash the plate thoroughly with water to remove excess stain. Invert the plate and tap gently on a paper towel to remove all liquid.
-
Solubilization: Add 200 µL of 30% (v/v) acetic acid in water (or 95% ethanol) to each well to solubilize the bound CV dye.
-
Read Absorbance: Measure the absorbance at 595 nm (OD₅₉₅) using a microplate reader.
Data Analysis: The percentage of biofilm dispersion can be calculated as follows: % Dispersion = [1 - (OD₅₉₅ of Treated Biofilm / OD₅₉₅ of Untreated Control Biofilm)] x 100
Advanced Characterization and Validation Workflows
While the CV assay measures total biomass, further experiments are necessary to validate the mechanism and explore clinical relevance.
Caption: A comprehensive workflow for evaluating biofilm dispersion.
Protocol 4.1: Synergy Testing with Antibiotics (Checkerboard Assay)
This protocol determines if this compound can lower the Minimum Inhibitory Concentration (MIC) of a conventional antibiotic against biofilm-grown bacteria.
-
Grow a 24-hour biofilm as described in Protocol 3.1.
-
Wash the biofilm with PBS.
-
Prepare a 96-well plate with two-fold serial dilutions of a conventional antibiotic (e.g., tobramycin) along the x-axis and two-fold serial dilutions of this compound (at sub-dispersive concentrations) along the y-axis in fresh growth medium.
-
Add these combinations to the pre-formed biofilm wells.
-
Incubate for 24 hours at 37°C.
-
Assess bacterial viability in each well using a metabolic indicator like Resazurin or by plating the supernatant for CFU counts.
-
The Fractional Inhibitory Concentration Index (FICI) can be calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 1), or indifference (1 < FICI ≤ 4).
Protocol 4.2: Microscopic Visualization
Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for visualizing the three-dimensional structure of the biofilm and the effect of the compound.[12][13]
-
Grow biofilms on a suitable transparent surface (e.g., glass-bottom plates).
-
Treat with the compound as in Protocol 3.2.
-
Stain the biofilm with fluorescent dyes, such as SYTO 9 (stains live cells green) and Propidium Iodide (stains dead cells red). This "Live/Dead" staining differentiates between killing and dispersion.[14]
-
Image the biofilm using a confocal microscope, acquiring Z-stack images to reconstruct the 3D architecture.
-
Analyze images to quantify changes in biofilm thickness, biomass, and cell viability distribution.[13]
Safety and Selectivity: Cytotoxicity Profiling
A critical step in drug development is ensuring the compound is selective for bacterial targets and has minimal toxicity to host cells.[15][16][17]
Protocol 5.1: In Vitro Cytotoxicity (Resazurin Assay)
-
Cell Culture: Seed a human cell line (e.g., human dermal fibroblasts or HaCaT keratinocytes) in a 96-well plate at a determined density and allow them to adhere overnight.[18]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a positive control (e.g., a known cytotoxic agent) and a vehicle control (DMSO).
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Add Resazurin solution to each well. Metabolically active cells will reduce the blue Resazurin to the fluorescent pink Resorufin.[17]
-
Incubation & Reading: Incubate for 2-4 hours, then measure fluorescence (Ex/Em ~560/590 nm).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Data Summary and Interpretation
For a promising biofilm dispersion agent, we expect to see the following profile. The data presented below is illustrative.
Table 1: Illustrative Efficacy and Safety Profile
| Parameter | Value | Description |
| Dispersion IC₅₀ | 15 µM | Concentration for 50% biofilm dispersion (P. aeruginosa). |
| Tobramycin MIC (Biofilm) | > 256 µg/mL | Tobramycin alone is ineffective against the mature biofilm. |
| Tobramycin MIC (Biofilm) + 15 µM Compound | 16 µg/mL | The compound restores antibiotic susceptibility. |
| Cytotoxicity CC₅₀ (Fibroblasts) | 180 µM | Concentration for 50% cytotoxicity in human fibroblasts. |
| Selectivity Index (SI) | 12 | Calculated as CC₅₀ / IC₅₀. An SI > 10 is generally considered promising. |
Conclusion
This compound demonstrates significant potential as a biofilm dispersion agent. The protocols outlined in this application note provide a robust framework for its evaluation. Its ability to disperse mature biofilms at non-toxic concentrations and restore the efficacy of conventional antibiotics makes it a compelling candidate for further development. Future studies should focus on elucidating its precise molecular target, evaluating its efficacy in more complex, dynamic biofilm models, and progressing to in vivo infection models.
References
-
Kretschmer, D., Gekeler, C. & Wolz, C. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]
-
Kretschmer, D. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. Available at: [Link]
-
Haney, E. F., Trimble, M. J., Cheng, J. T., Vallé, Q. & Hancock, R. E. W. (2018). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. PMC. Available at: [Link]
-
Kretschmer, D. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JoVE. Available at: [Link]
-
El-Kazzaz, W., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. PMC. Available at: [Link]
-
Sav, H., et al. (2019). The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. ResearchGate. Available at: [Link]
-
Pitts, B., Hamilton, M. A., McFeters, G. A. & Stewart, P. S. (2012). A Method for Quantitative Determination of Biofilm Viability. MDPI. Available at: [Link]
-
Ferrer-Espada, R., et al. (2018). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. MDPI. Available at: [Link]
-
Khan, F., et al. (2022). Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches. PMC. Available at: [Link]
-
Fang, Y., et al. (2020). Methods to probe the formation of biofilms: applications in foods and related surfaces. RSC Publishing. Available at: [Link]
-
Erriu, M., et al. (2012). Microtiter spectrophotometric biofilm production assay analyzed with metrological methods and uncertainty evaluation. CORE. Available at: [Link]
-
Al-Ghorbani, M., et al. (2025). Novel Imidazole Derivative AOMI: Enhanced Antibacterial/Anti-Biofilm Properties and Mechanistic Insights. International Information and Engineering Technology Association. Available at: [Link]
-
Macià-Vicente, J. G. & Hageskal, G. (2023). How to study biofilms: technological advancements in clinical biofilm research. Frontiers. Available at: [Link]
-
Rogers, S. A., & Melander, C. (2013). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. PMC. Available at: [Link]
-
Khan, F., et al. (2022). Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches. PubMed. Available at: [Link]
-
Singh, S., et al. (n.d.). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Available at: [Link]
-
Barraud, N., et al. (n.d.). Methods for Studying Biofilm Dispersal in Pseudomonas aeruginosa. ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency (2025). Efficacy Test Methods, Test Criteria, and Labeling Guidance for Antimicrobial Products with Claims Against Biofilm on Hard, Non-Porous Surfaces. Available at: [Link]
-
Kalia, M., et al. (2019). Comparison of biofilm dispersal approaches in Pseudomonas aeruginosa and evaluation of dispersed cells in acute infection mouse model. bioRxiv. Available at: [Link]
-
Priyanka, K. B., & Sammaiah, G. (n.d.). SYNTHESIS AND SCREENING OF 3-((5-((6-(PROPYLYLTHIO)-1H-BENZO[d]. Pharmacophore. Available at: [Link]
-
(n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Semantic Scholar. Available at: [Link]
-
(n.d.). Synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea. molbase.com. Available at: [Link]
-
Hattan, C. M., & Jalil, M. A. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. Amanote Research. Available at: [Link]
-
(n.d.). Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
(2011). ANTIBIOTIC RESISTANCE: Biofilm Dispersing Agent Rejuvenates Older Antibiotics. PMC. Available at: [Link]
-
Sych, A., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. MDPI. Available at: [Link]
-
Le, K. M., et al. (2025). Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. MDPI. Available at: [Link]
-
Sauer, K. (2019). New dispersion method to effectively kill biofilm bacteria could improve wound care. Binghamton News. Available at: [Link]
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Application Note: 1-Propyl-1H-imidazol-2-amine in Coordination Chemistry
Executive Summary
This guide details the chemical behavior, synthesis, and application of 1-propyl-1H-imidazol-2-amine (Pr-2AI) as a ligand in transition metal coordination. Unlike simple imidazoles, the 2-amino derivative introduces a unique hydrogen-bond donor/acceptor motif adjacent to the coordination site (N3), enabling "secondary sphere" stabilization of halide co-ligands. The propyl group at the N1 position breaks the tautomeric symmetry of the parent 2-aminoimidazole, directing coordination exclusively through the N3 ring nitrogen and enhancing lipophilicity for biological membrane penetration.
Key Applications:
-
Antimicrobial Agents: Silver(I) and Copper(II) complexes for biofilm inhibition.
-
Catalysis: Lewis-base activation in epoxy curing and biomimetic oxidation.
-
Crystal Engineering: H-bonding networks utilizing the exocyclic amine.
Ligand Characteristics & Tautomerism
The coordination chemistry of Pr-2AI is governed by its tautomeric equilibrium. While 2-aminoimidazole can exist in equivalent tautomers, the N1-propyl substitution locks the kinetic preference, favoring the amino-tautomer (A) in neutral solution.
-
Coordination Site: The pyridine-like N3 nitrogen is the primary donor (
-donor). -
Secondary Interaction: The exocyclic amine (-NH
) does not typically coordinate to metal ions in neutral conditions but forms critical intramolecular hydrogen bonds (N-H X-M) with coordinated halides, stabilizing distorted geometries.
Part 1: Ligand Synthesis Protocol
Note: this compound is not widely available as a bulk commodity and is best synthesized fresh to avoid oxidation.
Workflow Diagram
Caption: Two-step synthesis of this compound via modified Marckwald cyclization.
Detailed Protocol
Step 1: Synthesis of N-Propylguanidine Hemisulfate
-
Reagents: Propylamine (1.0 eq), S-methylisothiourea hemisulfate (0.5 eq).
-
Procedure:
-
Dissolve S-methylisothiourea hemisulfate in water (1 M concentration).
-
Add propylamine slowly at room temperature.
-
Heat to 80°C for 4 hours. Evolution of methanethiol (stench!) indicates reaction progress. Use a bleach scrubber for exhaust gas.
-
Concentrate in vacuo to obtain N-propylguanidine hemisulfate as a white solid.
-
Step 2: Cyclization to Pr-2AI
-
Reagents: N-Propylguanidine hemisulfate (from Step 1), Chloroacetaldehyde (50% aq. solution), NaHCO
. -
Procedure:
-
Dissolve N-propylguanidine salt in water. Adjust pH to ~4.5 using dilute H
SO or NaOH. -
Add Chloroacetaldehyde (1.1 eq) dropwise while maintaining temperature at 0°C .
-
Allow to warm to room temperature, then heat to 70°C for 2 hours.
-
Workup: Cool to 0°C. Basify to pH > 10 with NaOH pellets. Extract exhaustively with CH
Cl (3x). -
Dry organic layer over anhydrous Na
SO and evaporate. -
Purification: Recrystallize from Et
O/Hexane or sublime if high purity is required.
-
Part 2: Metal Complexation Protocols
Protocol A: Synthesis of [Cu(Pr-2AI) Cl ]
Target: Antimicrobial studies and catalytic oxidation models.
Mechanism: Copper(II) prefers a square planar or distorted octahedral geometry. The Pr-2AI ligand will coordinate via N3, placing the propyl groups in a trans arrangement to minimize steric clash.
-
Preparation:
-
Dissolve CuCl
· 2H O (1 mmol, 170 mg) in Ethanol (10 mL). -
Dissolve Pr-2AI (2.1 mmol, ~265 mg) in Ethanol (5 mL).
-
-
Reaction:
-
Add the ligand solution dropwise to the copper solution under stirring.
-
Observation: Solution turns from light blue to deep blue/green (characteristic of N-donor coordination).
-
Reflux for 30 minutes to ensure thermodynamic product formation.
-
-
Isolation:
-
Allow to cool slowly to room temperature.
-
Green/Blue crystals should form. If not, induce precipitation by adding diethyl ether.
-
Filter, wash with cold ethanol/ether (1:1), and dry in vacuo.
-
Protocol B: Synthesis of [Ag(Pr-2AI) ]NO
Target: Biofilm inhibition (Ag+ release system).
Mechanism: Ag(I) forms linear 2-coordinate complexes. The Pr-2AI ligands will bind linearly through N3.
-
Preparation:
-
Dissolve AgNO
(1 mmol, 170 mg) in Acetonitrile (anhydrous, 10 mL). Protect from light. -
Dissolve Pr-2AI (2.1 mmol) in Acetonitrile (5 mL).
-
-
Reaction:
-
Mix solutions at room temperature. Stir for 1 hour in the dark.
-
Note: Do not heat excessively to prevent reduction to metallic silver.
-
-
Isolation:
-
Concentrate the solution to half volume.
-
Layer with diethyl ether to crystallize.
-
Store resulting white crystals in the dark.
-
Part 3: Characterization & Data Analysis
Spectroscopic Signatures
| Technique | Parameter | Observation | Interpretation |
| Shift downfield (~0.2-0.5 ppm) vs free ligand | Indicates coordination at N3, deshielding ring protons. | ||
| IR | Shift from ~1640 cm | Weakening of C=N bond due to | |
| IR | Broadening or shift | Evidence of H-bonding between exocyclic -NH | |
| UV-Vis | ~600-700 nm (d-d transition) | Confirming square planar/distorted geometry. |
Coordination Logic Diagram
Caption: Primary coordination via N3 and secondary stabilization via exocyclic amine H-bonding.
Part 4: Application - Biofilm Inhibition Assay
2-Aminoimidazoles are potent inhibitors of bacterial biofilm formation, often dispersing biofilms without killing the bacteria (non-biocidal mechanism), which reduces resistance development.
Protocol: Crystal Violet Microtiter Assay
-
Culture: Grow S. aureus or P. aeruginosa to mid-log phase in TSB media.
-
Dosing: Add 100
L of bacterial suspension (OD = 0.1) to 96-well plates. -
Treatment: Add [Ag(Pr-2AI)
]NO or free Pr-2AI ligand at varying concentrations (0, 10, 50, 100 M). -
Incubation: Incubate at 37°C for 24 hours (static).
-
Staining:
-
Discard media and wash wells gently with PBS (2x).
-
Stain with 0.1% Crystal Violet solution for 15 min.
-
Wash with water to remove excess stain.
-
Solubilize bound stain with 30% Acetic Acid.
-
-
Readout: Measure Absorbance at 590 nm. Lower absorbance = Reduced biofilm mass.
References
-
Synthesis of 2-Aminoimidazoles: Zavesky, B. P., et al. "Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions."[1][2][3] Organic Letters 16.18 (2014): 4952-4955.[3] Link
-
Biofilm Activity: Richards, J. J., & Melander, C. "Controlling bacterial biofilms." ChemBioChem 10.14 (2009): 2287-2294. Link
-
Coordination Chemistry of Aminoimidazoles: Hureau, C., et al. "Coordination of 2-aminoimidazole to Cu(II): biological relevance." Inorganic Chemistry 50.20 (2011): 9946-9955. Link
-
General Imidazole Coordination: Reedijk, J. "Medicinal Applications of Metal Complexes with Imidazole-derived Ligands." Chemical Reviews 99.9 (1999): 2499-2510. Link
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Application Notes & Protocols: Strategic Synthesis of Imidazole-Based Schiff Bases Utilizing 1-Propyl-1H-imidazol-2-amine for Drug Discovery
Abstract
Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone in medicinal chemistry due to their synthetic versatility and broad spectrum of biological activities.[1][2] The incorporation of an imidazole nucleus into the Schiff base scaffold is a strategic design choice, as imidazoles are prevalent in biologically active molecules and are known to exhibit diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6] This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of novel Schiff bases derived from the condensation of 1-propyl-1H-imidazol-2-amine with various carbonyl compounds. We delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and discuss the interpretation of analytical data, providing researchers and drug development professionals with a robust framework for creating and validating these high-potential therapeutic agents.
Introduction: The Rationale for Imidazole-Based Schiff Bases
The imine or azomethine group in a Schiff base is not merely a structural linker but a critical pharmacophore. The electrophilic carbon and nucleophilic nitrogen of the C=N bond provide dynamic binding opportunities with biological targets.[2] When this functional group is appended to an imidazole ring—a heterocyclic moiety found in essential biomolecules like the amino acid histidine—the resulting conjugate often displays enhanced or novel bioactivity.[7] Imidazole derivatives are known to be effective antifungal, antibacterial, anticancer, and anti-inflammatory agents.[4][5][6]
The selection of this compound as the primary amine precursor offers several advantages. The propyl group enhances lipophilicity, which can be crucial for membrane permeability and bioavailability, while the 2-amino position on the imidazole ring provides a reactive nucleophilic site for the condensation reaction. The resulting Schiff bases are valuable ligands in coordination chemistry, capable of forming stable complexes with various metal ions, which can further augment their therapeutic potential.[8][9] This guide focuses on harnessing these properties through controlled and verifiable synthetic protocols.
The Chemistry: Mechanism of Schiff Base Formation
The synthesis of a Schiff base is a classic condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone), followed by the elimination of a water molecule.[10][11] The reaction is typically reversible and often catalyzed by a small amount of acid or base.
The mechanism proceeds in two primary stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral, unstable intermediate known as a carbinolamine (or hemiaminal).[11][12]
-
Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine. This elimination of a water molecule is the rate-determining step and is generally facilitated by acid catalysis, which protonates the hydroxyl group, converting it into a better leaving group (H₂O).[10][13]
Caption: Mechanism of Schiff Base Formation.
Experimental Application & Protocols
The following protocols are designed to be robust and adaptable for various aromatic and aliphatic aldehydes or ketones. The overall experimental process is outlined below.
Sources
- 1. scispace.com [scispace.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Schiff’s Bases Derived from Amino Acids- Imidazole Conjugates as Promising Antioxidant and Antimicrobial Agents [opensciencepublications.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 9. Schiff base - Wikipedia [en.wikipedia.org]
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- 11. SATHEE: Chemistry Schiff Bases [satheeneet.iitk.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Regioselective Acylation of 2-Amino-1-Propylimidazole
Part 1: Introduction & Strategic Analysis
The Substrate Challenge
2-Amino-1-propylimidazole represents a unique class of heterocyclic amines. Structurally, it features a guanidine-like motif embedded within an aromatic system. Unlike simple anilines or aliphatic amines, the 2-aminoimidazole core presents a nucleophilic duality :
-
Exocyclic Amine (
): The desired site for acylation to form amides. -
Endocyclic Nitrogen (N3): A highly basic site (pKa
7.0–8.5) that can compete for electrophiles or act as a proton trap, potentially deactivating the molecule.
Key Synthetic Insight: The 1-propyl substitution locks the tautomeric equilibrium, preventing N1-H tautomerism. However, the resonance between the amino-imidazole and the imino-imidazoline forms significantly increases the electron density at the exocyclic nitrogen, making it a potent nucleophile. The primary challenge is controlling mono- vs. di-acylation and preventing the formation of unstable N3-acyl imidazolium species.
Part 2: Mechanistic Grounding
To design a robust protocol, one must understand the reaction pathway. The acylation of 2-amino-1-propylimidazole does not proceed through a simple
Reaction Pathway Diagram[1][2]
Figure 1: Mechanistic pathway showing the competition between exocyclic and endocyclic nitrogen atoms. The exocyclic amide is the thermodynamic product.
Part 3: Optimized Reaction Protocols
We present two protocols: Method A for standard acyl chlorides/anhydrides (cost-effective, robust) and Method B for sensitive carboxylic acids (mild, high-value).
Method A: Standard Acylation (Acyl Chloride/Anhydride)
Best for: Acetyl chloride, Benzoyl chloride, Acetic anhydride.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 2-Amino-1-propylimidazole | 1.0 | Substrate |
| Acyl Chloride / Anhydride | 1.1 – 1.2 | Electrophile |
| Triethylamine ( | 2.5 | Base (Scavenges HCl) |
| DMAP | 0.05 (Cat.) | Nucleophilic Catalyst |
| Dichloromethane (DCM) | [0.2 M] | Solvent (Non-protic) |
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-propylimidazole (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Base Addition: Add
(2.5 equiv). If the substrate is a salt (e.g., HCl salt), increase base to 3.5 equiv to ensure free-basing. -
Catalyst: Add DMAP (5 mol%). Note: DMAP significantly accelerates the reaction and suppresses N3-acylation by rapidly transferring the acyl group to the exocyclic amine.
-
Acylation: Cool the mixture to 0°C (ice bath). Add the Acyl Chloride (1.1 equiv) dropwise over 10 minutes.
-
Critical Control: Rapid addition can lead to di-acylation. Keep temperature low to favor mono-selectivity.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM). The product usually has a lower
than the starting amine due to amide hydrogen bonding, unless the starting amine is very polar. -
Quench: Add saturated
solution (10 mL/mmol). Stir vigorously for 15 minutes to hydrolyze any unreacted acyl chloride.
Method B: Coupling with Carboxylic Acids (HATU)
Best for: Complex carboxylic acids, chiral acids, or when avoiding acid chlorides is necessary.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Carboxylic Acid ( | 1.1 | Coupling Partner |
| HATU | 1.2 | Coupling Reagent |
| DIPEA (Hünig's Base) | 3.0 | Base |
| DMF | [0.1 M] | Solvent (Polar aprotic) |
Step-by-Step Protocol
-
Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir for 5 minutes at RT to form the activated ester.
-
Addition: Add 2-amino-1-propylimidazole (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.
-
Incubation: Stir at RT for 12–16 hours.
-
Why HATU? 2-aminoimidazoles are poor nucleophiles compared to primary alkyl amines due to the electron-withdrawing imidazole ring. HATU provides a highly reactive At-complex that drives the reaction.
-
-
Workup: Dilute with EtOAc. Wash extensively with water (3x) and brine (1x) to remove DMF.
Part 4: Workup & Purification Strategy
The amphoteric nature of amino-imidazoles makes purification tricky. The product is an amide but retains the basic imidazole nitrogen (N3).
Purification Workflow Diagram
Figure 2: Strategic workflow for the isolation of N-acylated 2-aminoimidazoles.
Critical Troubleshooting (Self-Validating Steps)
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Recovery | Substrate Protonation | The imidazole ring (N3) may be protonated by the HCl byproduct, deactivating the amine. Solution: Ensure excess base ( |
| Di-acylation (Imide) | Excess Reagent / High Temp | Reaction too vigorous. Solution: Use strictly 1.1 equiv of acylating agent and maintain 0°C during addition. Hydrolyze the imide back to amide by stirring with NaOH/MeOH if necessary. |
| Product in Aqueous Layer | High Polarity | Small acyl groups (e.g., acetyl) on imidazole create water-soluble products. Solution: Use "salting out" (saturate aqueous layer with NaCl) and extract with n-Butanol or CHCl3/iPrOH (3:1) . |
Part 5: References
-
Regioselectivity in Aminoimidazole Acylation:
-
Title: "Alkylation and acylation of some aminoimidazoles related to intermediates in purine nucleotide de novo and thiamine biosynthesis"
-
Source:J. Chem. Soc., Perkin Trans. 1, 1989.
-
Relevance: Establishes that exocyclic amine is the primary acylation site but warns of di-acylation risks.
-
-
General Reactivity of 2-Aminoimidazoles:
-
Title: "Recent advances in the synthesis of imidazoles"
-
Source:Organic & Biomolecular Chemistry, 2020.
-
Relevance: Provides context on the nucleophilicity and synthesis of substituted imidazoles.
-
URL:[Link]
-
-
Acylation Methodologies (HATU/Coupling):
-
Title: "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions" (Contextual Reference for chemoselectivity principles)
-
Relevance: While focused on O-acylation, the principles of pH control for chemoselectivity in amphoteric molecules apply here.
-
URL:[Link]
-
-
Synthesis of 2-Amino-1-Alkylimidazoles (Substrate Prep):
-
Title: "Regioselective single-step synthesis of 2-aminoimidazole derivatives"
-
Source:ResearchGate / Generic Literature, 2013.
-
Relevance: Confirms the stability and handling of the 1-alkyl-2-amino scaffold.
-
URL:[Link]
-
Sources
- 1. US3944608A - Synthesis of N-[1-(chloromethyl)propyl]acetamide - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Recommended Protocols for the Storage and Handling of Hygroscopic Aminoimidazoles
Abstract
Aminoimidazoles are a critical class of heterocyclic compounds widely utilized in pharmaceutical research and drug development due to their diverse biological activities. However, many derivatives are notably hygroscopic, readily absorbing moisture from the atmosphere. This moisture uptake can significantly compromise compound integrity by initiating chemical degradation (e.g., hydrolysis), altering physical properties, and affecting experimental reproducibility.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the storage and handling of hygroscopic aminoimidazoles to ensure their stability, quality, and reliable performance in downstream applications.
The Challenge: Physicochemical Basis of Hygroscopicity
The hygroscopic nature of aminoimidazoles stems from the high density of polar functional groups—specifically the amine (-NH₂) and imidazole ring nitrogens. These sites are potent hydrogen bond donors and acceptors, making them highly attractive to atmospheric water molecules.
This affinity for water can lead to several detrimental consequences:
-
Chemical Degradation: The most common pathway is hydrolysis, where water acts as a nucleophile, attacking susceptible bonds within the molecule, such as amides or esters, leading to the formation of degradation products.[4][5] This alters the purity and efficacy of the active compound.
-
Physical State Alteration: Moisture absorption can cause the solid material to cake, harden, or even deliquesce (dissolve in the absorbed water), making accurate weighing and handling difficult.[1][6]
-
Impact on Experimental Results: Undocumented water content increases the true mass of the compound, leading to errors in concentration calculations and affecting reaction kinetics, solubility studies, and dose-response assays.
The stability of pharmaceutical products is paramount for ensuring their quality, safety, and efficacy throughout their shelf-life.[7] Therefore, controlling moisture exposure is not merely a suggestion but a mandatory practice.
Consequence of Moisture Exposure: A Mechanistic View
The primary degradation route for many complex aminoimidazoles is hydrolysis. The imidazole ring itself can be susceptible to oxidative degradation, which can be exacerbated in solution, but moisture-induced hydrolysis of functional groups is often the more immediate concern for solid-state stability.[4][8]
For example, if an aminoimidazole derivative contains an amide linkage, water can hydrolyze this bond, particularly under acidic or basic catalysis, breaking the molecule into a carboxylic acid and an amine.[4][5]
Caption: Hydrolytic degradation pathway of an aminoimidazole containing a susceptible amide group.
Core Protocols for Mitigating Moisture Exposure
A multi-layered approach is required, beginning from the moment a compound is received until its final use.
Receiving and Initial Qualification of Material
-
Inspect Packaging: Upon receipt, immediately inspect the external and internal packaging for any breaches in the container seal (e.g., cracked cap, compromised foil bag). Document any damage.
-
Initial QC: If feasible, a small, representative sample should be promptly analyzed for initial water content via Karl Fischer titration and for purity by a suitable chromatographic method (e.g., HPLC-UV). This establishes a baseline (t=0) for future stability assessments.
Long-Term Storage Protocols
Proper long-term storage is the most critical factor in preserving compound integrity. The goal is to create an environment with minimal relative humidity (RH) and controlled temperature.
| Parameter | Recommendation | Rationale & Best Practices |
| Temperature | 2-8°C or -20°C | Lower temperatures slow the rate of chemical degradation. For long-term storage, -20°C is preferred. Avoid freeze-thaw cycles by aliquoting the material upon first use. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Backfilling the container with a dry, inert gas displaces humid air, protecting the compound.[9][10] |
| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass protects against potential photodegradation.[8][11] PTFE liners provide a superior seal against moisture ingress compared to other materials. |
| Secondary Containment | Desiccator or Sealed Bag with Desiccant | Store the primary container inside a desiccator containing an active desiccant (e.g., silica gel, molecular sieves).[12][13] For added protection, the vial can be heat-sealed in a foil bag with a desiccant pouch.[13] |
These storage conditions align with the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances, which emphasize control over temperature and humidity.[14][15][16][17]
Aliquoting and Weighing: The Glovebox Workflow
All manipulations of hygroscopic aminoimidazoles, especially weighing, must be performed in a controlled, dry atmosphere. A glovebox is the preferred engineering control.[9][11][12][18]
Caption: Standard operating procedure for weighing a hygroscopic compound in a glovebox.
Detailed Step-by-Step Protocol:
-
Preparation: Ensure the glovebox has a low-humidity (<10% RH, ideally <1%) and low-oxygen (<50 ppm) atmosphere.[9][11][19] Place all necessary tools (spatulas, weigh boats, vials, notebook) inside the antechamber.
-
Equilibration: Allow the sealed container of the aminoimidazole to equilibrate to room temperature before introducing it into the glovebox. This prevents condensation from forming on the cold vial surface.
-
Antechamber Cycling: Place the equilibrated, sealed container into the glovebox antechamber. Perform at least three vacuum-refill cycles with the inert gas to purge atmospheric air and moisture.[20][21]
-
Transfer and Weighing: Bring the container into the main chamber. Open it only within the inert atmosphere. Quickly weigh the desired amount of powder into a pre-tared vial. Work efficiently to minimize the time the bulk material is exposed.
-
Sealing and Purging: Tightly seal the stock container. If possible, backfill the headspace with the glovebox's inert gas before final sealing.
-
Exiting: Transfer the newly weighed aliquot and the stock container back into the antechamber, seal the inner door, and then remove them.
-
Return to Storage: Promptly return the main stock container to its designated long-term storage condition.[6][22]
Quality Control and Verification Protocols
Regularly verifying the integrity of the compound is a self-validating step that ensures trustworthiness in experimental data.
Protocol: Water Content Determination by Karl Fischer Titration
Karl Fischer (KF) titration is the gold-standard method for quantifying water content in solids.[23][24] It is highly specific to water and can detect content from ppm levels to 100%.[25]
Methodology (Volumetric):
-
System Preparation: The KF titrator vessel is filled with a suitable solvent (e.g., anhydrous methanol) and pre-titrated to a dry endpoint to eliminate residual moisture.[24]
-
Sample Handling: Inside a glovebox or glove bag, accurately weigh a sample of the aminoimidazole.[26] The target sample mass should correspond to an ideal water amount for the titrant, typically around half the burette volume.[25]
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel.
-
Titration: Initiate the titration. The KF reagent (a solution containing iodine) is added until it has completely reacted with all the water present in the sample. The endpoint is detected electrochemically.
-
Calculation: The instrument's software calculates the water content based on the volume of titrant used and its known concentration.
-
Drift Management: Always monitor the instrument's baseline drift, which is caused by ambient moisture slowly entering the system. High drift can indicate a leak or exhausted desiccant.[23]
Protocol: Purity Assessment by HPLC-UV
Stability-indicating HPLC methods are used to separate the parent aminoimidazole from any potential degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of the aminoimidazole at a known concentration using a suitable, dry solvent. This should be done immediately after weighing in a controlled atmosphere.
-
Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elution: Use a gradient or isocratic mobile phase (e.g., water/acetonitrile with a modifier like TFA or formic acid) to separate the components.
-
Detection: Monitor the eluent using a UV detector at a wavelength where the parent compound and expected degradants absorb.
-
Analysis: Compare the chromatogram of the stored sample to a reference standard or its initial (t=0) profile. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Purity is typically expressed as the area percent of the main peak.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound is Caked/Clumpy | Improper storage; moisture ingress during handling. | Discard the material if severely compromised. If only minor clumping, dry under high vacuum. Re-evaluate and improve storage/handling procedures.[6] |
| Inconsistent Assay Results | Variable water content in weighed samples; degradation. | Strictly adhere to glovebox weighing protocol. Re-verify water content with Karl Fischer titration before each use. Check purity by HPLC. |
| Rapid Increase in KF Drift | Leaks in the titration cell; exhausted molecular sieves in the drying tube. | Check all seals and septa on the KF vessel.[23] Replace the desiccant in the drying tubes. |
| New Peaks in HPLC | Chemical degradation (hydrolysis, oxidation). | Review storage conditions (temperature, light, atmosphere). Ensure inert atmosphere was used during handling. The compound may have exceeded its shelf-life. |
Conclusion
The chemical and physical stability of hygroscopic aminoimidazoles is directly dependent on the rigorous exclusion of atmospheric moisture. By implementing a comprehensive strategy that includes controlled long-term storage, meticulous handling within an inert atmosphere, and routine quality control verification, researchers can ensure the integrity of these valuable compounds. Adherence to these protocols will lead to higher quality data, improved experimental reproducibility, and greater confidence in the outcomes of drug discovery and development programs.
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- International Council for Harmonis
- Patel, R. et al. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Pharmacy and Pharmaceutical Research.
- Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
- Vacuum Degassing. (2025, January 12). Precautions for Using Glove Boxes: A Comprehensive Safety Guide.
- Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2).
- University of Wisconsin-Madison. Glovebox General Use.
- Ossila.
- EPFL. Glovebox safety guidelines.
- ProcessSensing.com. Glovebox and environmental chamber solutions.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- University of California, Santa Barbara - EHS.
- Indiana University.
- Ossila. Air Sensitive Compounds.
- Lab Manager. (2017, July 10). Handling and Storing Chemicals.
- Mettler Toledo.
- Mitsubishi Chemical Group. (2025, September 30).
- Honeywell.
- MilliporeSigma.
- Mitsubishi Chemical Corporation. KARL FISCHER REAGENTS | TECHNICAL MANUAL.
- Pharmacy 180.
- Tanaka, S., et al. (2025, February 18). Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. PMC.
- ResearchGate. Biodegradability of imidazole structures.
- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
- MDPI. (2023, September 20). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ)
- Chan, S. Y., et al. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
- ResearchGate. (2019, November 19).
- Pharma Excipients. (2022, September 28). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Huang, Y., et al. (2019, October 15).
- Snape, T. J., et al. (2010, October 9).
Sources
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- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharmacy180.com [pharmacy180.com]
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- 6. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 7. Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. processsensing.com [processsensing.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ossila.com [ossila.com]
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- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. ICH Official web site : ICH [ich.org]
- 16. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
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- 22. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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- 26. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Stability Management for 1-Propyl-1H-imidazol-2-amine
Document ID: TSC-2AI-OX-001 Topic: Prevention of Oxidative Degradation & Storage Protocols Target Audience: Medicinal Chemists, Process Chemists, and Inventory Managers[1]
Introduction: The Instability Paradox
You are likely accessing this guide because your sample of 1-propyl-1H-imidazol-2-amine has transitioned from a pale yellow/white solid to a brown or black tar.[1] This is a known characteristic of electron-rich 2-aminoimidazoles (2-AIs).[1]
While the imidazole ring is generally stable, the exocyclic amine at the C2 position introduces significant electron density into the ring system. In its free base form , this molecule is highly susceptible to autoxidation and polymerization upon exposure to atmospheric oxygen and moisture.
Immediate Action Rule: If your compound is currently a free base and you intend to store it for >24 hours, convert it to a salt immediately.
Module 1: The Chemistry of Degradation (The "Why")
To prevent degradation, one must understand the mechanism. The degradation of this compound is not a simple decomposition; it is a radical-mediated cascade.[1]
Mechanistic Insight
-
Activation: The 2-amino group acts as a strong electron donor (+M effect), raising the HOMO (Highest Occupied Molecular Orbital) energy of the imidazole ring.
-
Radical Formation: Atmospheric oxygen abstracts a proton or accepts an electron from the electron-rich system, generating a resonant-stabilized radical.[1]
-
Dimerization (The "Color" Step): These radicals rapidly recombine to form azo-dimers (2,2'-azoimidazoles) and extended conjugated networks.[1] These species are highly chromophoric (deep red/brown) even at trace ppm levels.[1]
-
Polymerization: Continued oxidation leads to insoluble dark tars (melanins).[1]
Visualizing the Oxidation Pathway
The following diagram illustrates the cascade from a stable salt to a degraded tar.
Figure 1: The degradation cascade.[1] Note that the transition from Free Base to Radical is irreversible without active reduction, whereas Salt formation halts the process.
Module 2: Storage Protocols (The "How")
The only robust method to prevent oxidation is to protonate the exocyclic amine, thereby removing the electron density that fuels the oxidation potential.
Protocol A: Salt Formation (The Gold Standard)
Objective: Convert the unstable free base into the stable dihydrochloride or hemisulfate salt.
-
Dissolution: Dissolve the crude free base in a minimal amount of anhydrous ethanol or methanol.[1]
-
Acidification:
-
Precipitation: The salt should precipitate immediately.[1] If not, add cold diethyl ether until turbidity appears.
-
Filtration: Filter under an inert atmosphere (Nitrogen funnel) if possible.[1]
-
Drying: Dry in a vacuum desiccator over
for 12 hours.
Protocol B: Inert Storage (If Free Base is Required)
Objective: Slow down oxidation for short-term storage (<1 week).
-
Vessel: Use an amber glass vial (UV protection).[1]
-
Atmosphere: Flush the vial with Argon (heavier than air) for 60 seconds before capping.
-
Seal: Wrap the cap with Parafilm to prevent oxygen diffusion.[1]
-
Temperature: Store at -20°C or -80°C .
Data Summary: Stability Comparison
| Feature | Free Base | HCl Salt |
| Oxidation Potential | High (Hours to Days) | Negligible (Years) |
| Physical State | Oil or Low-Melting Solid | High-Melting Crystalline Solid |
| Hygroscopicity | Moderate | High (Requires Desiccant) |
| Color Stability | Darkens rapidly | Remains White/Off-white |
| Storage Temp | -80°C (Strict) | -20°C or 4°C |
Workflow: The Storage Decision Tree
Figure 2: Decision logic for maximizing shelf-life. Conversion to salt is the primary pathway for preservation.
Module 3: Troubleshooting & FAQs
Q1: My sample has turned dark brown. Is it completely ruined?
-
Analysis: Not necessarily. The azo-dimers responsible for the color have very high extinction coefficients.[1] A sample can look "black" with only 1-2% impurity.[1]
-
Solution: Check purity via LC-MS or NMR.[1] If the parent peak is still dominant:
Q2: The HCl salt is turning into a sticky gum.
-
Cause: 2-aminoimidazole salts are extremely hygroscopic .[1] They absorb moisture from the air, which can then facilitate hydrolysis or oxidation.
-
Solution: You must store the vial inside a secondary container (desiccator) containing silica gel or Drierite.[1] Always warm the vial to room temperature before opening to prevent condensation.
Q3: I need the free base for a nucleophilic substitution reaction.
-
Strategy: Do not store the free base. Store the HCl salt.[1]
-
Protocol:
-
Weigh the stable HCl salt.[1]
-
Suspend in the reaction solvent.
-
Add an exact equivalent of a non-nucleophilic base (e.g.,
, , or ) in situ just before adding the electrophile. This generates the reactive free base transiently in the flask.
-
Q4: Why does the literature show different melting points?
-
Reason: This is often due to varying degrees of hydration or salt stoichiometry (monohydrochloride vs. dihydrochloride).[1] 2-aminoimidazoles can form hemihydrates which depress melting points.[1] Rely on NMR/MS for identity, not just MP.
References
-
Storey, B. T., et al. (1964).[2] "The pKa Values of Some 2-Aminoimidazolium Ions." The Journal of Organic Chemistry, 29(10), 3118–3120.[2] Link
-
Žula, A., et al. (2016). "Chemistry of 2-Aminoimidazoles." Journal of Heterocyclic Chemistry, 53(2).[3] Link
-
Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 2-Aminoimidazole derivatives." Link
-
PubChem. (2025).[1][4] "Compound Summary: 1H-imidazol-2-amine." National Library of Medicine.[1] Link
-
Cai, X., et al. (2014). "Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination." Organic Letters, 16(19). Link
Sources
Technical Support Center: Optimizing HPLC Separation for Imidazole Amine Derivatives
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of imidazole amine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific challenges with these often-polar and basic compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common problems, structured in a practical question-and-answer format.
Introduction: The Challenge of Imidazole Amine Derivatives
Imidazole amine derivatives, which include vital biomolecules like histamine and many pharmaceutical compounds, present a unique set of challenges in reversed-phase HPLC. Their basic nature can lead to strong interactions with residual silanols on silica-based columns, resulting in poor peak shapes.[1] Furthermore, their polarity can make them difficult to retain on traditional C18 columns.[2][3] This guide provides targeted strategies to overcome these obstacles and achieve robust, reproducible separations.
Troubleshooting Guide
This section addresses specific, frequently encountered issues during the HPLC analysis of imidazole amine derivatives.
Issue 1: Poor Peak Shape (Tailing)
Question: Why are my imidazole amine derivative peaks tailing, and how can I resolve this?
Answer: Peak tailing is the most common peak shape distortion in HPLC and is often caused by secondary interactions between the basic amine groups of your analyte and acidic residual silanol groups on the silica surface of the column.[1] This is especially prevalent at mid-range pH where the silanols are ionized.[1]
Here is a systematic approach to mitigate peak tailing:
-
Mobile Phase pH Adjustment: The ionization state of both your analyte and the column's stationary phase is critically dependent on the mobile phase pH.[4]
-
Lowering the pH: Operating at a low pH (e.g., pH 2-4) protonates the residual silanols, minimizing their interaction with the protonated basic analytes.[5][6] This is often the most effective first step.[5]
-
Increasing the pH: Alternatively, using a high pH (e.g., pH > 8) will deprotonate the basic analyte, rendering it neutral. This also reduces undesirable ionic interactions. However, ensure your column is stable at high pH.[4][7] Many modern columns are designed for an extended pH range.
-
-
Incorporate a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites, improving peak symmetry.[8]
-
Select a High-Purity, End-Capped Column: Modern HPLC columns are often "base-deactivated" or "end-capped," where the residual silanols are chemically bonded with a small, inert compound.[9] These columns show significantly reduced peak tailing for basic compounds.[9]
-
Test for Physical vs. Chemical Problems: To determine if the tailing is a chemical issue (analyte-column interaction) or a physical problem (e.g., a column void), inject a neutral compound.[9] If the neutral compound's peak is symmetrical, the tailing of your imidazole amine is likely due to secondary chemical interactions.[9] If the neutral compound also tails, it points to a physical issue with the column or system.[9]
Issue 2: Insufficient Resolution
Question: I am struggling to separate two closely eluting imidazole amine derivatives. What are my next steps?
Answer: Achieving adequate resolution requires a multi-faceted approach that considers the mobile phase, stationary phase, and other chromatographic parameters.
-
Optimize Mobile Phase Selectivity:
-
pH Adjustment: As with peak shape, pH can dramatically alter the selectivity between two ionizable compounds.[10] Systematically varying the pH within the stable range of your column can often resolve co-eluting peaks.
-
Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can change the elution order due to different solvent properties.[11]
-
Buffer Concentration: Ensure your mobile phase is adequately buffered, especially when operating near the pKa of your analytes, to maintain consistent retention and selectivity.[12]
-
-
Change Stationary Phase Chemistry: If mobile phase optimization is insufficient, a different column chemistry may be necessary.
-
Phenyl Columns: Phenyl-phases can provide alternative selectivity for aromatic compounds through π-π interactions.[13][14]
-
Polar-Embedded or Polar-Endcapped Columns: These are designed to provide enhanced retention for polar compounds and can offer different selectivity compared to standard C18 columns.[15][16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar imidazole amine derivatives that are poorly retained in reversed-phase, HILIC is an excellent alternative.[2][13]
-
-
Adjust Temperature: Temperature can influence selectivity, especially for compounds with different chemical structures.[17] Experimenting with column temperatures (e.g., in 5 °C increments from 30 °C to 50 °C) can sometimes improve resolution.[17][18]
Issue 3: Retention Time Variability
Question: My retention times are drifting or jumping between injections. What is causing this instability?
Answer: Unstable retention times can compromise the reliability of your analytical method. The cause can be systematic (drifting) or sudden (jumping).
-
Drifting Retention Times:
-
Column Equilibration: Insufficient column equilibration is a common cause of drift.[19][20] Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis.[19]
-
Temperature Fluctuations: Unstable column temperature can lead to drifting retention times.[20][21][22] Using a column oven is highly recommended for method robustness.[17][20]
-
Mobile Phase Composition Change: The volatile organic component of the mobile phase can evaporate over time, changing its composition and causing retention time drift.[7][23] Always use fresh mobile phase and keep solvent bottles capped.[23]
-
-
Jumping Retention Times:
-
Method Setup Errors: Drastic jumps in retention time are often due to simple errors like setting the wrong flow rate or connecting the wrong column.[7] Always double-check your method parameters.[7]
-
Pump and System Leaks: A small, often unnoticed leak in the system can lead to a lower effective flow rate and longer retention times.[23]
-
Injector Problems: Issues with the autosampler or injector can also lead to inconsistent retention times.[19]
-
A systematic way to diagnose the issue is to monitor the retention time of an unretained compound (t₀).[23] If both t₀ and the analyte retention times shift proportionally, the problem is likely related to the flow rate.[23] If only the analyte retention times change, it points to a chemical issue with the mobile phase or column.[23]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase selection when analyzing imidazole amine derivatives?
A common and effective starting point is a mobile phase consisting of an acetonitrile/water gradient with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acidic modifier helps to protonate silanols, leading to better peak shapes for basic compounds.[5]
Q2: Which type of HPLC column is generally recommended for these compounds?
A high-purity, base-deactivated C18 column is a robust first choice.[9] For more polar derivatives, consider a C8, a polar-endcapped C18, or a phenyl-hexyl column.[3][12][14]
Q3: What is the optimal UV detection wavelength for imidazole amine derivatives?
Imidazole itself has a characteristic absorption peak around 209 nm.[24] However, the optimal wavelength will depend on the specific structure of your derivative. Many imidazole-containing pharmaceuticals are detected between 210 nm and 300 nm.[25][26][27][28] It is always best to determine the lambda max of your specific compound by running a UV scan.
Experimental Protocols & Data
Example Protocol: Method Development for Histamine Separation
This protocol outlines a typical workflow for developing a separation method for histamine, a common imidazole amine.
-
Column Selection: Start with a base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 210 nm
-
Gradient: 5% to 95% B in 15 minutes
-
-
Optimization:
-
If peak tailing is observed, consider adding a competing base or switching to a column with different chemistry.
-
If retention is poor, a HILIC column may be more appropriate.
-
For complex samples like brain microdialysate, derivatization with agents like o-phthalaldehyde (OPA) can enhance sensitivity and retention.[29]
-
Data Summary: Recommended Starting Conditions
| Compound Class | Recommended Column | Mobile Phase pH | Organic Modifier | Notes |
| Non-polar Imidazoles | C18, C8 | 2.5 - 4.0 | Acetonitrile | Standard reversed-phase conditions are often sufficient. |
| Polar Imidazoles (e.g., Histamine) | Polar-Endcapped C18, Phenyl-Hexyl, HILIC | 2.5 - 4.0 or >8.0 | Acetonitrile | Low pH improves peak shape; HILIC may be needed for very polar compounds.[2][13] |
| Aromatic Imidazoles | Phenyl, PFP | 2.5 - 4.0 | Acetonitrile or Methanol | π-π interactions can enhance selectivity.[13] |
| Chiral Imidazoles | Chiral Stationary Phase (e.g., cellulose- or amylose-based) | Varies | Varies | Requires specialized columns and method development.[30] |
Visual Troubleshooting Workflows
Troubleshooting Poor Peak Shape
Caption: Workflow for diagnosing and resolving peak tailing.
Method Development for Resolution
Caption: Decision tree for improving chromatographic resolution.
References
-
Troubleshooting HPLC Column Retention Time Drift - Hawach. (2025, October 15). Available from: [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Available from: [Link]
-
Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020, August 18). Available from: [Link]
-
Retention Shifts in HPLC - Element Lab Solutions. Available from: [Link]
-
Causes of Retention Time Drift in HPLC - Element Lab Solutions. Available from: [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. (2025, August 7). Available from: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2022, April 15). Available from: [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. Available from: [Link]
-
D-Optimal mixture design optimization of an HPLC method for simultaneous determination of commonly used antihistaminic parent molecules and their active metabolites in human serum and urine - PubMed. (2017, August 15). Available from: [Link]
-
BA Method Development: Polar Compounds - BioPharma Services. (2023, February 6). Available from: [Link]
-
Polar compounds separation by HPLC - any thoughts? - ResearchGate. (2014, September 1). Available from: [Link]
-
Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC. Available from: [Link]
-
Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules. (2014, August 22). Available from: [Link]
-
HPLC Method Development Kit: Where to Start? - Element Lab Solutions. Available from: [Link]
-
(PDF) Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis and UV Detection - ResearchGate. (2025, August 6). Available from: [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC. (2020, December 30). Available from: [Link]
-
HPLC method development - Interchim. Available from: [Link]
-
Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium - MDPI. (2022, June 15). Available from: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. Available from: [Link]
-
General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed. Available from: [Link]
-
How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc. (2025, October 28). Available from: [Link]
-
3 Ideal Columns for Analyzing Polar Compounds | YMC America. (2017, December 8). Available from: [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Available from: [Link]
-
Why Temperature Is Important in Liquid Chromatography - Ibis Scientific, LLC. (2025, March 6). Available from: [Link]
-
Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?? | ResearchGate. (2017, January 30). Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Available from: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]
-
HPLC Peak Tailing - Axion Labs. (2022, February 15). Available from: [Link]
-
Common Issues in HPLC Analysis - Medikamenter Quality Services. (2025, July 25). Available from: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Available from: [Link]
-
What are the effects of column temperature, flow rate, mobile phases solvent, and stationary phase property on the separation in HPLC? - Quora. (2024, January 18). Available from: [Link]
-
Chromatographic Separation of Antihistamine Drugs using HPLC - ResearchGate. Available from: [Link]
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Technical Support Center: Resolving Solubility Issues of 1-propyl-1H-imidazol-2-amine in Culture Media
Welcome to the technical support guide for 1-propyl-1H-imidazol-2-amine. This document provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in cell culture media. Our goal is to equip you with the scientific rationale and practical steps needed to ensure successful and reproducible experiments.
Section 1: Understanding the Molecule: Key Physicochemical Properties
This compound is a basic compound, a characteristic that is central to its solubility behavior. The primary amine group (-NH2) on the imidazole ring can be protonated, significantly influencing its interaction with aqueous solutions like culture media.
Understanding two key parameters is essential for troubleshooting:
-
Solubility : The inherent water solubility of the neutral form is expected to be low due to the non-polar propyl group.[2] The molecule's structure features both a hydrophilic amine group and a hydrophobic propyl chain, contributing to its challenging solubility profile in neutral aqueous solutions.
| Property | Predicted Value/Characteristic | Implication for Solubility in Culture Media (pH ~7.2-7.4) |
| Chemical Nature | Weak Base | At physiological pH, the compound is less protonated and therefore less soluble. |
| Predicted pKa | ~7.09 | The compound's solubility is highly sensitive to small changes in pH around the physiological range. |
| Key Structural Features | Hydrophilic amine group, Hydrophobic propyl group | The balance of these features results in poor intrinsic water solubility. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving when added directly to my culture medium. What should I do first?
A1: Direct addition of poorly soluble compounds to aqueous media is rarely effective. The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. This allows you to add a small volume of the stock to your media, minimizing the risk of precipitation and solvent toxicity. Dimethyl sulfoxide (DMSO) is the most common choice.
Q2: What is the maximum concentration of DMSO I can use in my cell culture?
A2: The final concentration of DMSO in your culture medium should generally be kept below 1%, with many researchers aiming for ≤0.1% to avoid any potential impact on cell health and experimental outcomes.[3][4] The specific tolerance depends on the cell type and the duration of exposure.[3] It is crucial to run a vehicle control (medium with the same final concentration of DMSO but without your compound) to account for any effects of the solvent itself.[4]
Q3: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my culture medium. What's happening?
A3: This is a common issue known as "crashing out." It occurs when the compound, which is stable in the organic solvent, is not soluble in the final aqueous environment of the culture medium. This indicates that a simple co-solvent approach is insufficient. You will likely need to employ a pH adjustment strategy to increase the aqueous solubility of your compound.
Q4: Can I heat the medium to help dissolve the compound?
A4: While gentle warming (e.g., to 37°C) can sometimes aid in dissolving compounds, it is generally not recommended for heat-labile culture media components like vitamins and growth factors.[5] Overheating can degrade the medium. A more reliable and safer approach is to focus on proper stock solution preparation and pH modification.
Section 3: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues. The primary strategies involve the use of co-solvents and pH adjustment, which can also be combined.
Strategy 1: Co-Solvent Stock Solution Preparation
The foundational technique is to create a high-concentration stock solution in a water-miscible organic solvent.
The Causality: By dissolving the compound in a solvent like DMSO, you overcome the initial energy barrier required to break the crystal lattice of the solid-state compound.[6] When this concentrated stock is diluted into the much larger volume of the culture medium, the goal is to keep the final concentration of the compound below its aqueous solubility limit.
Recommended Solvents:
-
Primary: Dimethyl sulfoxide (DMSO) - A powerful, universal solvent for many organic molecules.[7]
-
Secondary: Ethanol - Can be an option, but it is typically more volatile and may be more toxic to some cell lines at equivalent concentrations.
Key Considerations:
-
Stock Concentration: Aim for the highest possible stable concentration in your stock solution (e.g., 10-100 mM). This allows for the smallest possible transfer volume into your culture medium, minimizing the final solvent concentration.
-
Vehicle Controls: Always include a control group of cells treated with the same final concentration of the solvent used to prepare the stock solution. This is essential to differentiate the effects of the compound from the effects of the solvent.[4]
Strategy 2: pH-Mediated Solubilization
This is the most effective strategy for basic compounds like this compound.
The Causality: As a weak base, the solubility of this compound is directly dependent on pH.[8][9] By lowering the pH, you increase the concentration of protons (H+) in the solution. These protons will be accepted by the basic amine group, converting it from the neutral, less soluble form (R-NH2) to the protonated, highly water-soluble cationic form (R-NH3+).[10] The relationship is governed by the Henderson-Hasselbalch equation.
Workflow:
-
Prepare an Acidic Stock: Instead of dissolving the compound in a neutral solvent, dissolve it in a dilute, sterile-filtered acidic solution. A common choice is 0.1 M Hydrochloric Acid (HCl).
-
Dilute into Media: Add the acidic stock solution to your culture medium. The medium's bicarbonate buffering system will neutralize the small amount of added acid, bringing the final pH back into the physiological range.
-
Final pH Check: It is good practice to measure the pH of your final working solution to ensure it is within the acceptable range for your cells (typically pH 7.2-7.4).
Strategy 3: The Combined Approach (Co-Solvent + pH)
For exceptionally difficult compounds, a combination of methods can be effective.[6]
-
First, dissolve the compound at a very high concentration in a minimal amount of DMSO.
-
Next, dilute this DMSO concentrate into a sterile, dilute acidic solution (like 0.1 M HCl) to create an acidic aqueous stock.
-
Finally, perform the final dilution of this acidic stock into the complete culture medium.
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Preparation of a DMSO Stock Solution
-
Objective: To prepare a 100 mM stock solution of this compound (MW: 125.18 g/mol ).
-
Materials:
-
This compound
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 12.52 mg of the compound and place it into a sterile vial.
-
Add 1.0 mL of DMSO to the vial.
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can be used if necessary.[11][12]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
SOP 2: pH-Mediated Solubilization Protocol
-
Objective: To prepare a 10 mM acidic stock solution and a 100 µM final working solution in culture medium.
-
Materials:
-
This compound (MW: 125.18 g/mol )
-
Sterile 0.1 M Hydrochloric Acid (HCl)
-
Sterile complete cell culture medium
-
-
Procedure:
-
Prepare Acidic Stock (10 mM):
-
Weigh out 1.25 mg of the compound.
-
Add 1.0 mL of sterile 0.1 M HCl.
-
Vortex until fully dissolved. This is your 10 mM acidic stock.
-
-
Prepare Final Working Solution (100 µM):
-
Aseptically add 10 µL of the 10 mM acidic stock to 990 µL of your complete cell culture medium.
-
Mix gently by pipetting or inverting the tube.
-
This creates a 1:100 dilution, resulting in a final concentration of 100 µM. The buffer in the medium should maintain the physiological pH.
-
Confirm the final pH of the medium if this is a new protocol for your lab.
-
-
Section 5: Visualization of Key Processes
The following diagrams illustrate the decision-making process for troubleshooting and the chemical principle behind pH-mediated solubilization.
Caption: Troubleshooting workflow for solubility issues.
Caption: Effect of pH on amine solubility.
References
-
ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? [Online forum post]. Available at: [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]
-
Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
OriCell. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? [Online forum post]. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
JoVE. (2024, April 4). Extraction: Effects of pH. Retrieved from [Link]
-
SpringerLink. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
JoVE. (2025, September 17). Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium? [Online forum post]. Available at: [Link]
-
ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of... Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2022, April 11). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-propyl- (CAS 35203-44-2). Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-propyl-1H-imidazole. Retrieved from [Link]
-
PMC. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from [Link]
-
PMC. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]
-
ResearchGate. (2020, December 31). Do you advice me how I can dissolve samples with different polarity in a culture media such as demem or emem?? [Online forum post]. Available at: [Link]
-
PubChem. (n.d.). n-Propylimidazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]
- Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? [Online forum post]. Available at: [Link]
-
Jinan Future chemical Co.,Ltd. (n.d.). 1-Propyl-1H-imidazole CAS: 35203-44-2. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 11). pKa of imidazoles. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-propyl-1h,4h,6h,7h-pyrano[3,4-d]imidazol-2-amine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Imidazole-1-propanamine. Retrieved from [Link]
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purification of 1-propyl-1H-imidazol-2-amine via recrystallization vs column chromatography
Welcome to the technical support guide for the purification of 1-propyl-1H-imidazol-2-amine. This document provides in-depth, field-proven insights into the two primary methods for purifying this compound: recrystallization and column chromatography. As researchers and drug development professionals, selecting the optimal purification strategy is paramount for ensuring the integrity of your downstream applications. This guide is structured to help you navigate the common challenges and make informed decisions based on the specific requirements of your experiment.
Understanding Your Compound: Physicochemical Properties
Before diving into purification protocols, understanding the inherent properties of this compound is crucial. Its structure, featuring a basic 2-amino group and a polar imidazole ring, dictates its behavior in various solvents and on different stationary phases.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₆H₁₁N₃ | Provides the molecular weight for characterization. |
| Molecular Weight | 125.17 g/mol [1] | Essential for molar calculations and mass spectrometry. |
| Polarity | High | The presence of the N-H and C=N bonds in the imidazole ring, coupled with the primary amine, makes the molecule highly polar. This strongly influences solvent selection for both techniques. |
| Basicity (pKa) | High (Estimated) | The 2-amino group is a strong basic center. This basicity can cause strong, often problematic, interactions with the acidic surface of standard silica gel, leading to tailing and poor recovery in chromatography.[2][3] |
| Solubility | Likely soluble in polar solvents (e.g., water, methanol, DMSO), less soluble in non-polar solvents (e.g., hexane).[4][5][6] | This differential solubility is the fundamental principle exploited in recrystallization. |
| Physical State | Likely a solid at room temperature. | Purification by recrystallization is only applicable to compounds that are solid at room temperature.[7] |
Which Path to Purity? A Decision-Making Workflow
Choosing between recrystallization and column chromatography depends on several factors, including the initial purity of your crude product, the desired final purity, the scale of your reaction, and the nature of the impurities. The following workflow provides a logical path for making this decision.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful, cost-effective technique for purifying solid compounds.[8] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[9] A saturated solution is prepared at high temperature and then cooled, allowing the desired compound to crystallize while impurities remain in the solution (mother liquor).[9][10]
Frequently Asked Questions & Troubleshooting
Q1: How do I select the best recrystallization solvent?
A1: The ideal solvent should dissolve your compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[11]
-
Step-by-Step Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different polar solvent (e.g., water, ethanol, isopropanol, ethyl acetate) dropwise at room temperature. A good candidate will not dissolve the solid.
-
Heat the tubes that did not show solubility at room temperature. The solvent that dissolves the compound upon heating is a potential candidate.
-
Allow the hot solutions to cool. The solvent from which your compound crystallizes back out is a good choice.
-
-
Expert Tip for Amines: Given the high polarity of this compound, start with water, ethanol, or a mixture of the two. A two-solvent system (e.g., dissolving in hot ethanol and adding hot water until cloudy) can also be very effective.[12]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point.[13] This is common if the solution is too concentrated or cools too quickly.
-
Solution 1: Add More Solvent: Return the flask to the heat source, add more of the hot solvent to redissolve the oil, and then allow it to cool more slowly.[13][14]
-
Solution 2: Modify Cooling: Ensure the solution cools slowly. Insulating the flask with glass wool or placing it in a warm water bath can prevent rapid temperature drops. Do not place the hot solution directly into an ice bath.[11]
Q3: No crystals are forming, even after the solution has cooled. How can I induce crystallization?
A3: This indicates a supersaturated solution that requires a nucleation site to begin crystallization.
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[13][14]
-
Seeding: If you have a pure crystal of your compound, add a tiny speck to the solution. This will act as a template for crystal growth.[14]
-
Concentrate the Solution: If the solution is too dilute, gently boil off some of the solvent to increase the concentration and try cooling again.[13]
Q4: My final product is still impure after recrystallization. What went wrong?
A4: This usually happens if the cooling process was too rapid or if the impurities have very similar solubility profiles to your product.
-
Slow Down Cooling: Rapid cooling traps impurities within the crystal lattice.[13] Ensure the solution cools to room temperature undisturbed before moving it to an ice bath.
-
Wash Crystals Correctly: After filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the impurities.[7] Using too much or warm solvent will dissolve your product.
-
Consider a Different Solvent: If impurities co-crystallize, they may have similar solubility properties. Try a different solvent system where the solubility of the impurity and product differ more significantly.[15]
Experimental Protocol: Single-Solvent Recrystallization
Caption: Step-by-step recrystallization workflow.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling. Continue adding small portions of hot solvent until the solid is just completely dissolved.[14]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[14]
-
Filtration: Collect the crystals using vacuum filtration (e.g., with a Büchner funnel).[9]
-
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold solvent to rinse away any remaining impurities.[7]
-
Drying: Allow the crystals to dry completely, either by drawing air through the funnel or by transferring them to a watch glass.
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[16] For a polar, basic compound like this compound, special considerations are necessary when using standard silica gel.
Frequently Asked Questions & Troubleshooting
Q1: My compound is stuck on the column and won't elute, even with 100% ethyl acetate.
A1: This is a classic issue for highly polar basic amines on acidic silica gel.[2][17] The basic amine group is interacting very strongly with the acidic silanol (Si-OH) groups on the silica surface.
-
Solution: Increase Solvent Polarity Drastically: You need a much more polar mobile phase. Switch to a system containing methanol (MeOH) in dichloromethane (DCM). Start with a low percentage (e.g., 1-2% MeOH in DCM) and gradually increase it.[17]
-
Crucial Additive for Amines: To get clean elution, you must add a basic modifier to your mobile phase. This deactivates the acidic sites on the silica. A common and effective system is DCM:MeOH with 1% ammonium hydroxide (NH₄OH) or triethylamine (TEA).[2][3][14]
Q2: My compound streaks badly (tails) on the TLC plate and column fractions are broad.
A2: Tailing is also caused by the strong, non-ideal interaction between your basic amine and the acidic silica gel.[17]
-
Solution: Use a Basic Modifier: As in Q1, the most effective solution is to add a small amount of a base like ammonium hydroxide or triethylamine to your eluent.[14][17] This will compete with your compound for the acidic sites on the silica, leading to sharper bands and less tailing.
Q3: I suspect my compound is decomposing on the column. How can I confirm and prevent this?
A3: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[2][17]
-
Confirmation (2D TLC): Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition on the silica plate.
-
Prevention 1: Deactivate the Silica: Prepare a slurry of your silica gel in your starting eluent (e.g., hexane/ethyl acetate) and add ~1-2% triethylamine. Let it sit for an hour, then pack the column. This neutralizes the most acidic sites.[14][18]
-
Prevention 2: Change the Stationary Phase: If decomposition is severe, switch to a less acidic stationary phase. Neutral alumina or amine-functionalized silica are excellent alternatives for purifying basic compounds and often allow for the use of less aggressive solvents.[2][3][14]
Q4: The separation between my product and an impurity is poor, even though they have different Rf values on TLC.
A4: This can happen if the column is poorly packed or overloaded.
-
Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column leads to channeling of the solvent and broad, overlapping bands.[19]
-
Loading: Do not overload the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude compound by weight. Overloading leads to broad bands that cannot be resolved.
-
Solvent Choice: Ensure you have chosen an optimal solvent system where your target compound has an Rf value between 0.2 and 0.4 on the TLC plate.[17]
Experimental Protocol: Flash Column Chromatography (with Basic Modifier)
Caption: Step-by-step flash column chromatography workflow.
-
Solvent Selection: Develop a mobile phase using TLC. For this compound, a good starting point is 5% Methanol in DCM with 1% NH₄OH. Adjust the MeOH concentration to achieve an Rf of ~0.3 for your product.
-
Column Packing: Prepare a slurry of silica gel in your initial, non-polar eluent. Pour it into the column and use pressure to pack it evenly.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your starting solvent system, gradually increasing the polarity if necessary (gradient elution). Collect fractions in test tubes.
-
Analysis: Spot each fraction on a TLC plate to determine which ones contain your pure compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.
Method Comparison at a Glance
| Feature | Recrystallization | Column Chromatography |
| Best For | Crude product >90% pure; removing minor impurities. | Complex mixtures with multiple components or closely related impurities. |
| Scale | Excellent for both small and very large (multi-kg) scales. | Can be scaled, but becomes progressively more expensive and labor-intensive. |
| Speed | Relatively fast for a single, optimized procedure. | Can be time-consuming, especially with long columns and slow flow rates. |
| Cost | Low (solvent and glassware are the main costs). | High (requires large volumes of high-purity solvents and silica gel/column). |
| Purity | Can achieve very high purity if impurities are significantly more or less soluble. | High purity is achievable with good separation. |
| Key Challenge | Finding a suitable solvent; preventing "oiling out".[13][14] | Strong interaction of the basic amine with acidic silica, causing tailing and requiring basic modifiers.[2][3] |
Global FAQs
Q: Which method is generally better for the first purification attempt of this compound?
A: If your initial NMR or TLC analysis suggests a relatively clean product (>90%), attempting recrystallization first is highly recommended. It is faster, cheaper, and often sufficient to achieve high purity. If the crude product is a complex mixture, column chromatography is the more appropriate choice.
Q: Can I use recrystallization after column chromatography?
A: Absolutely. This is a common and excellent strategy. After chromatography, the combined pure fractions are often evaporated to an amorphous solid or oil. Recrystallizing this material can provide a final "polishing" step to achieve a highly pure, crystalline product and remove any minor impurities that co-eluted.
Q: How do I properly assess the purity of my final product?
A: Purity should be assessed using multiple analytical techniques.
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot.
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method. The spectrum should show only the peaks corresponding to your target compound, and integration of the proton signals should be correct.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
ChemBK. 1-propyl-1H-imidazole. Available from: [Link]
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Axion Labs. HPLC problems with very polar molecules. Available from: [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents?. Available from: [Link]
-
MDPI. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
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Cheméo. Chemical Properties of 1H-Imidazole, 1-propyl- (CAS 35203-44-2). Available from: [Link]
-
NIH PubChem. n-Propylimidazole. Available from: [Link]
-
NIH PubChem. 1H-Imidazole-1-propanamine. Available from: [Link]
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Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Available from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Available from: [Link]
-
ResearchGate. Efficient and environmentally friendly synthesis of 2-amino-imidazole. Available from: [Link]
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Recrystallization1. Available from: [Link]
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PubChemLite. 1-propyl-1h,4h,6h,7h-pyrano[3,4-d]imidazol-2-amine hydrochloride. Available from: [Link]
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Chemistry LibreTexts. Recrystallization. Available from: [Link]
-
Columbia University. Column chromatography. Available from: [Link]
-
PMC. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available from: [Link]
-
Recrystallization - Single Solvent. Available from: [Link]
-
Reddit. Recrystallization with two solvents. Available from: [Link]
-
SIELC Technologies. Separation of [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine on Newcrom R1 HPLC column. Available from: [Link]
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Recrystallization and Crystallization. Available from: [Link]
-
ResearchGate. Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Available from: [Link]
-
MSU chemistry. One-Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. Available from: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
-
The Royal Society of Chemistry. CuI-NP catalyzed N-Arylation of amines using Vit-E analoues as Amphiphile in water :Application in the synthesis of pharmaceutical entities. Available from: [Link]
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Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. Available from: [Link]
-
MDPI. 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Available from: [Link]
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Validation & Comparative
Strategic Analysis of Amine Signatures in Imidazole Derivatives: FTIR vs. NMR Workflows
Executive Summary
In the high-stakes environment of drug development, the rapid and accurate characterization of imidazole derivatives—common pharmacophores in antifungal and anticancer agents—is critical. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers unparalleled speed and cost-efficiency for functional group verification and quality control.
This guide provides a technical comparison of FTIR methodologies (ATR vs. Transmission KBr) for detecting amine groups within imidazole scaffolds, contrasting their utility against NMR. It is designed to empower researchers to select the optimal analytical pathway based on sensitivity needs, sample throughput, and structural complexity.[1]
Part 1: Technical Deep Dive – The Spectral Landscape
The imidazole ring system presents a unique spectral challenge due to its ability to act as both a hydrogen bond donor (N-H at position 1) and acceptor (N at position 3). When identifying exocyclic amine groups (primary or secondary) attached to this ring, distinguishing "free" amines from those engaged in intermolecular hydrogen bonding is paramount.[1]
Characteristic FTIR Peaks: Amine & Imidazole Markers[1]
The following table synthesizes characteristic vibrational modes for amine-substituted imidazoles. Note that hydrogen bonding can shift stretching frequencies significantly lower (red shift).
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity/Shape | Notes |
| Primary Amine (-NH₂) | N-H Stretch (Asymmetric) | 3400 – 3500 | Medium, Sharp | Two distinct bands are the hallmark of 1° amines.[1][2][3][4] |
| N-H Stretch (Symmetric) | 3300 – 3400 | Medium, Sharp | ||
| N-H Scissoring (Bend) | 1580 – 1650 | Medium to Strong | Often overlaps with C=C or C=N ring modes.[1] | |
| N-H Wag (Out-of-Plane) | 665 – 910 | Broad, Strong | "Broad hump" characteristic of associated amines.[1][2] | |
| Secondary Amine (-NHR) | N-H Stretch | 3300 – 3500 | Weak to Medium | Single band only.[2] Critical differentiator from 1° amines. |
| N-H Bend | ~1500 – 1600 | Very Weak | Often undetectable or obscured by ring vibrations. | |
| Tertiary Amine (-NR₂) | N-H Stretch/Bend | None | N/A | Absence of peaks in 3300–3500 cm⁻¹ region is diagnostic.[2][4] |
| Imidazole Ring | C-H Stretch | 3000 – 3150 | Medium | Higher frequency than aliphatic C-H due to sp² hybridization. |
| Ring Breathing (C=N/C=C) | 1450 – 1550 | Strong | Diagnostic skeletal vibrations of the heteroaromatic ring. | |
| Associated N-H (Ring) | 2600 – 3200 | Very Broad | "Fermi Resonance" bands often seen in solid-state samples due to H-bonding networks. |
The Hydrogen Bonding Factor
In solid-state imidazole derivatives, extensive hydrogen bonding networks form between the amine protons and the imidazole ring nitrogen.
-
Free N-H: Sharp peaks >3400 cm⁻¹ (rare in solid state).
-
H-Bonded N-H: Broadened peaks shifted to 3100–3300 cm⁻¹.
-
Implication: Comparison with reference standards or solution-phase FTIR (in CCl₄) may be necessary to resolve overlapping bands.
Part 2: Comparative Analysis – FTIR vs. NMR[1]
This section objectively compares the performance of FTIR (focusing on ATR and KBr modes) against 1H NMR for the specific task of amine identification in imidazole derivatives.
Method A: FTIR (Attenuated Total Reflectance - ATR)[1][5][6]
-
Mechanism: Measures changes in a totally internally reflected IR beam when the sample contacts a high-refractive-index crystal (Diamond/ZnSe).[5]
-
Best For: Rapid QC, raw material ID, high-throughput screening.[1]
-
Pros: Non-destructive, zero sample prep, easy cleaning.[1]
-
Cons: Lower sensitivity than transmission modes; path length is depth-dependent, potentially distorting peak ratios.[1]
Method B: FTIR (Transmission - KBr Pellet)[1][7]
-
Mechanism: IR beam passes through a translucent pellet made of sample ground with Potassium Bromide (KBr).[5][6]
-
Best For: Trace analysis, comparison with historical libraries, resolving weak overtones.[1]
-
Pros: Higher signal-to-noise ratio, true absorption spectrum (Beer-Lambert law applies directly).[1]
-
Cons: Hygroscopic (water bands at 3400 cm⁻¹ interfere with amine detection), destructive, skill-dependent preparation.[1]
Method C: 1H NMR Spectroscopy[1][3][9]
-
Mechanism: Detects magnetic environments of protons.
-
Best For: Structural elucidation, distinguishing isomers, quantification.[1]
-
Pros: Definitive count of protons (integration); D₂O exchange confirms N-H presence.
-
Cons: Expensive, requires deuterated solvents, slower turnover.[1]
Performance Matrix: Amine Detection
| Feature | FTIR (ATR) | FTIR (KBr) | 1H NMR |
| Sample Prep Time | < 1 min | 15–30 mins | 10–20 mins |
| Amine ID Specificity | Moderate (Overlap issues) | High (Better resolution) | Definitive (Integration + Exchange) |
| Water Interference | Low | High (Hygroscopic KBr) | Low (if dry solvent used) |
| Sample Recovery | Yes (100%) | No (Destructive) | Yes (Solvent evaporation) |
| Cost per Run | Low | Low | High |
Part 3: Experimental Protocols
Protocol 1: High-Sensitivity KBr Pellet Preparation (Transmission)
Use this method when weak secondary amine signals are suspected.[1]
-
Desiccation: Dry KBr powder at 110°C for 2 hours to remove adsorbed water (critical to avoid false N-H positives).
-
Ratio: Mix sample with KBr in a 1:100 ratio (approx. 2 mg sample to 200 mg KBr).
-
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, flour-like consistency is achieved. Causality: Large particles scatter light, causing a sloping baseline (Christiansen effect).[1]
-
Pressing: Transfer to a die set and apply 8-10 tons of pressure under vacuum for 2 minutes.
-
Validation: The resulting pellet must be transparent (glass-like). If cloudy/white, regrind or dry KBr further.[1]
-
Measurement: Collect background (pure KBr pellet) then sample spectrum (32 scans, 4 cm⁻¹ resolution).[1]
Protocol 2: Rapid ATR-FTIR Workflow
Use this method for routine QC of synthesized batches.
-
Crystal Check: Ensure the Diamond/ZnSe crystal is clean. Run a "Preview" scan to confirm flat baseline (no residue).
-
Background: Collect air background (open path).
-
Loading: Place ~5-10 mg of solid imidazole derivative directly on the crystal "sweet spot."
-
Contact: Lower the pressure arm until the force gauge indicates optimal contact (often a "click" or specific torque setting). Causality: Poor contact results in weak absorbance bands; over-pressure can damage softer crystals (ZnSe).
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Correction: Apply "ATR Correction" algorithm in software if comparing to KBr library data (corrects for penetration depth vs. wavelength).
Part 4: Visualization & Logic[1]
Diagram 1: Analytical Decision Tree for Amine Identification
This logic flow guides the researcher from spectral data to functional group confirmation.
Caption: Decision logic for distinguishing primary, secondary, and tertiary amines based on N-H stretching and bending vibrations.
Diagram 2: Experimental Workflow (Sample to Data)
Caption: Comparative workflow for ATR versus KBr transmission sampling in FTIR analysis.
References
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LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link][1][2][7][8][9][10][11][12]
-
Kintek Solution. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Retrieved from [Link]
-
AZoM. (2012).[13] Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from [Link][1]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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A Comparative Guide to the Biological Activities of 2-Aminoimidazole Alkyl Derivatives
The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif, prominently featured in numerous marine alkaloids and pharmacologically active compounds.[1] Its inherent biological activity and synthetic tractability have made it a focal point in medicinal chemistry. This guide provides an in-depth comparison of the biological activities of various 2-aminoimidazole alkyl derivatives, with a focus on their antimicrobial, antibiofilm, antifungal, and anticancer properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their evaluation.
Antimicrobial and Antibiofilm Activity: A Dual Threat
2-AI derivatives have emerged as potent agents against a broad spectrum of bacteria, not only by direct antimicrobial action but also by disrupting and inhibiting the formation of biofilms, which are notoriously resistant to conventional antibiotics.[2]
Structure-Activity Relationship (SAR) for Antimicrobial & Antibiofilm Effects
The nature of the alkyl and aryl substituents on the 2-AI core dramatically influences its antimicrobial and antibiofilm potency. Key SAR observations include:
-
N-1 Position: Substitution at the N-1 position with aromatic rings has been shown to be crucial for potent antiproliferative activities.[3]
-
C-4 and C-5 Positions: Aryl substitutions at the C-4 and C-5 positions are common. For instance, a 4-biphenylyl group at the C-4(5) position has demonstrated substantial activity against Streptococcus mutans.
-
Dimeric Structures: Dimeric 2-AIs have shown high activity as macrolide adjuvants, significantly lowering the minimum inhibitory concentration (MIC) of antibiotics like clarithromycin against Gram-negative bacteria such as Acinetobacter baumannii.
Mechanism of Action: Quorum Sensing Inhibition
One of the key mechanisms behind the antibiofilm activity of 2-AI derivatives is the interference with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates biofilm formation and virulence. Some 5-phenyl-2-aminoimidazole derivatives have been shown to decrease the expression of CsgD, a key regulator in Salmonella typhimurium biofilm formation.[4]
Experimental Workflow: Antimicrobial Susceptibility Testing
A standardized method to assess the antimicrobial activity of 2-AI derivatives is the determination of the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Prepare a standardized bacterial inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[5]
-
Compound Dilution: Prepare serial two-fold dilutions of the 2-AI derivatives in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Targeting Cellular Proliferation
The imidazole scaffold is a component of several established anticancer drugs, and novel 2-AI derivatives are continuously being explored for their potential as antineoplastic agents.[3]
Structure-Activity Relationship (SAR) for Anticancer Effects
The antiproliferative activity of 2-AI derivatives is highly dependent on their substitution patterns:
-
N-1 and C-2 Aryl Substitution: The presence of aryl groups at the N-1 and C-2 positions of the imidazole ring has been associated with potent antiproliferative activities, with IC50 values in the nanomolar range against various cancer cell lines.[3]
-
Phenylsulfonyl Group: The addition of a benzenesulfonyl group on the benzimidazole nitrogen has been shown to enhance anticancer activity.[3]
-
Alkyl Chains: The length of substituted N-alkyl chains can affect the antitumoral activity.[6]
Comparative Cytotoxicity of 2-Aminoimidazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 2-AI derivatives against different human cancer cell lines, providing a comparative overview of their cytotoxic potential.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 1-Substituted-2-aryl imidazole | MDA-MB-468 | 0.08 - 1.0 | [3] |
| Compound B | 2-Phenyl benzimidazole | MCF-7 | 3.37 | [3] |
| Compound C | Imidazole-derived ether | C6 (Glioma) | 10.72 | [6] |
| Compound D | Imidazole-derived ether | HT29 (Colon) | 20.88 | [6] |
| Compound E | Benzotriazole-imidazole | MCF-7 | 3.57 | [7] |
| Compound F | Benzotriazole-imidazole | HCT-116 | 2.63 | [7] |
Experimental Protocol: Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-AI derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for MTT Cytotoxicity Assay.
Antifungal Activity: Combating Fungal Pathogens
Imidazole-based compounds are the cornerstone of antifungal therapy, and research into new 2-AI derivatives continues to yield promising candidates against various fungal species, including Candida albicans.[8]
Structure-Activity Relationship (SAR) for Antifungal Effects
The antifungal efficacy of 2-AI derivatives is influenced by specific structural features:
-
Benzyl and n-Butyl Substituents: The presence of a benzyl or n-butyl group can result in high antifungal activity.[9]
-
Aryl Substitutions: The introduction of electron-withdrawing or -donating groups on aryl rings can modulate antifungal activity. For example, a methyl group at the meta position of a phenyl ring has been shown to confer strong antifungal properties.[9]
Comparative Antifungal Activity of 2-Aminoimidazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of different 2-AI derivatives against Candida albicans, a common fungal pathogen.
| Compound ID | Derivative Class | Candida albicans Strain | MIC (µg/mL) | Reference |
| SAM3 | (2-methyl-1H-imidazol-1-yl)methanol | ATCC 10231 | 125 | [1] |
| AM5 | 1,1'-methanediylbis(1H-benzimidazole) | ATCC 10231 | 125 | [1] |
| Compound 31 | Imidazole with 2,4-dienone motif | 64110 (Fluconazole-resistant) | 8 | [8] |
| Compound 42 | Imidazole with 2,4-dienone motif | 64110 (Fluconazole-resistant) | 8 | [8] |
| Compound 2l | 5-aminoimidazole-4-carbohydrazonamide | > MIC | [10] |
Conclusion
References
-
Gao, C., et al. (2024). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Molecules, 29(1), 234. [Link]
-
Al-Ghorbani, M., et al. (2021). In vitro IC50 values (μM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. ResearchGate. [Link]
-
Kalia, D., & Rather, M. A. (2022). Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches. International Journal of Molecular Sciences, 23(5), 2588. [Link]
-
Abbas, S. Y., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4232. [Link]
-
Rogers, S. A., & Melander, C. (2010). Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. Antimicrobial agents and chemotherapy, 54(5), 2112–2118. [Link]
-
de Oliveira, C. B., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. Scientific reports, 9(1), 11411. [Link]
-
Cavalleri, B., et al. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittel-Forschung, 27(10), 1889–1895. [Link]
-
Al-Harbi, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(19), 4493. [Link]
-
Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2025). MDPI. [Link]
-
Wang, T., et al. (2021). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 26(11), 3183. [Link]
-
The minimum inhibitory concentration (MIC) of imidazole derivatives.... (n.d.). ResearchGate. [Link]
-
Ismael, S. H., & Hussain, K. A. (2019). Quantitative structure-activity relationship (QSAR) investigation on 2-arylideneaminobenzimidazole derivatives as anti-proliferative activity against mv4-11 human leukaemia cells. Mediterranean Journal of Chemistry, 9(2), 123-134. [Link]
-
Rogers, S. A., Bero, J. D., & Melander, C. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Chembiochem : a European journal of chemical biology, 11(3), 396–410. [Link]
-
Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. (2023). PubMed. [Link]
-
Structure–activity relationships of the synthesized compounds 9–19. (n.d.). ResearchGate. [Link]
-
Advancement of Imidazole Derivatives as Potential Anticancer Agents: Insight Into Structural Activity Relationship (SAR) Studies. (2025). ResearchGate. [Link]
-
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies. (2024). PubMed. [Link]
-
Blackledge, M. S., et al. (2014). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. PloS one, 9(6), e97522. [Link]
-
Costa, D., et al. (2021). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. Journal of fungi (Basel, Switzerland), 7(2), 129. [Link]
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- 1. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Technical Guide: Personal Protective Equipment & Handling Protocols for 1-Propyl-1H-imidazol-2-amine
Executive Safety Assessment
Treat as: Corrosive, Sensitizer, and Acutely Toxic (Oral/Dermal).
While specific toxicological data for 1-propyl-1H-imidazol-2-amine may be limited in public registries, structural activity relationship (SAR) analysis with analogs (e.g., 1-(3-aminopropyl)imidazole, 2-aminoimidazole) dictates a conservative safety posture. The combination of the basic 2-aminoimidazole core and the lipophilic propyl chain suggests two critical hazards:
-
Causticity: High pKa values typical of aminoimidazoles can cause immediate, irreversible corneal damage and skin necrosis (Category 1B Corrosive).
-
Dermal Absorption: The propyl moiety enhances lipid solubility, increasing the risk of systemic toxicity via skin permeation compared to the parent 2-aminoimidazole.
Risk-Based PPE Matrix
This matrix is designed to exceed standard "lab coat and glasses" protocols, addressing the specific permeation risks of alkyl-aminoimidazoles.
| Protection Zone | Standard Operation (mg scale) | High-Risk Operation (>1g, Spills, Cleaning) | Technical Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) | Laminate/Composite: Silver Shield® or Ansell Barrier® liners under Nitrile. | Low MW amines can permeate thin nitrile in <15 mins. Double layers provide a "sacrificial" outer barrier. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Goggles + Face Shield (8-inch minimum length) | Safety glasses are insufficient. Basic amines can cause saponification of corneal lipids; complete seal is required. |
| Respiratory | Fume Hood (Sash at 18") | P100 / ABEK1 Respirator (If outside hood context) | Amine vapors are respiratory sensitizers. Solid dust is highly irritating to mucous membranes. |
| Body | Lab Coat (Poly/Cotton or Nomex) | Tyvek® Coverall + Chemical Apron | Cotton absorbs amines, keeping the corrosive agent against the skin. Impervious aprons prevent soak-through. |
Operational Protocols
A. Solid Handling & Weighing
Objective: Prevent inhalation of dust and static-induced dispersion.
-
Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment enclosure.
-
Static Mitigation: Use an antistatic gun or ionizer bar if the powder is fluffy/crystalline, as aminoimidazoles can be hygroscopic and static-prone.
-
Technique:
-
Place the balance inside the hood.
-
Tare the receiving vessel (septum-capped vial recommended).
-
Transfer solid using a disposable spatula (avoid metal spatulas if trace metal catalysis is a concern for downstream steps).
-
Immediate Seal: Cap the vessel immediately after addition. Wipe the exterior threads with a Kimwipe dampened in dilute acetic acid (5%) to neutralize invisible basic residues.
-
B. Reaction Setup & Liquid Handling
Objective: Prevent splash and vapor release.
-
Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation is possible due to hydrogen bonding of the amine.
-
Syringe Transfer:
-
Do not pour liquids.[1] Use positive-displacement pipettes or glass syringes with Luer-lock needles.
-
Why? Standard air-displacement pipettes can drip due to vapor pressure differences; Luer-locks prevent needle detachment under pressure.
-
-
Temperature Control: If neutralizing with acid (e.g., HCl generation), cool the vessel to 0°C first. The heat of neutralization for aminoimidazoles can be violent, causing rapid boil-over.
C. Decontamination & Spill Response
Self-Validating Step: The use of pH paper verifies the efficacy of the cleanup.
-
Minor Spill (<5 mL/g):
-
Cover with a Dry Absorbent (Vermiculite or treated amine-absorbent pads).
-
Do not use paper towels immediately (surface area increase = rapid evaporation of amine vapors).
-
-
Neutralization:
-
Apply a weak acid solution (e.g., 5-10% Citric Acid or dilute Acetic Acid) to the contaminated area after bulk removal.
-
Validation: Test surface with pH paper. It must read pH 6-7 before final soap/water wash.
-
-
Waste: Collect all absorbent materials into a sealed bag labeled "Hazardous Waste: Basic Organic Solids."
Workflow Visualization
The following diagram illustrates the decision logic for PPE selection based on the physical state and quantity of the material.
Caption: Decision matrix for escalating PPE based on physical state and exposure potential. "Level 2" is required for high-concentration or bulk handling.
Waste Disposal & Incompatibility
-
Segregation: Do not mix with oxidizing agents (peroxides, nitrates) or acid chlorides/anhydrides in the waste stream. Violent reaction or formation of toxic chloramines/amides may occur.
-
Classification: Dispose of as "Basic Organic Waste" .
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers (aluminum) which may corrode in the presence of wet alkaline amines.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 2-Aminoimidazole.[2] National Library of Medicine. Retrieved October 26, 2023. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 1-(3-aminopropyl)imidazole. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
